Dextrorphan-d3
Description
The exact mass of the compound CID 12116690 is 260.196794595 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUASYNZVUNQP-PGDUQUMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269335 | |
| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524713-57-3 | |
| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524713-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Application of Dextrorphan-d3 in Research
Audience: Researchers, scientists, and drug development professionals.
Core Concept: The Role of Dextrorphan-d3 as an Internal Standard
This compound is a stable isotope-labeled (SIL) form of Dextrorphan (B195859), where three hydrogen atoms have been replaced with deuterium (B1214612).[1][2] In the realm of bioanalytical research, particularly in pharmacokinetic and drug metabolism studies, this compound serves as an ideal internal standard (IS) for the quantitative analysis of Dextrorphan and its precursor, Dextromethorphan (B48470), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4]
The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest (in this case, Dextrorphan) but has a different mass due to the deuterium atoms.[5][6] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[5] Because this compound has nearly identical physicochemical properties to Dextrorphan, it behaves similarly during sample preparation, chromatography, and ionization.[5][7] This co-elution and similar behavior are crucial for correcting variations that can occur during the analytical process, such as inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in injection volume.[7][8] The use of a SIL-IS like this compound significantly enhances the accuracy, precision, and robustness of bioanalytical methods.[5]
Dextromethorphan is a commonly used cough suppressant that is metabolized in the liver to Dextrorphan.[9] The study of this metabolic process is important for understanding drug efficacy, potential drug-drug interactions, and phenotyping individuals based on their metabolic rate, which is largely governed by the CYP2D6 enzyme.[10][11] Accurate quantification of both Dextromethorphan and Dextrorphan is therefore essential, and this compound is a critical tool in achieving this.
Data Presentation: Quantitative Parameters for LC-MS/MS Analysis
The following table summarizes key quantitative data for the analysis of Dextrorphan using this compound as an internal standard, compiled from various research applications.
| Analyte/Internal Standard | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) |
| Dextrorphan | 1.28[12], 3.85[13] | 258[14] | 133[14] | - | - |
| This compound | 3.79[13] | - | - | - | - |
| Dextromethorphan | 2.9[14], 7.24[13], 1.80[12] | 272[14] | 215[14] | - | - |
| Dextromethorphan-d3 | 7.21[13] | - | - | - | - |
Note: Specific values for collision energy and cone voltage are instrument-dependent and often optimized during method development. The retention times can vary significantly based on the chromatographic conditions.
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound.
1. Sample Preparation from Biological Matrices (Plasma/Urine)
This protocol outlines a common procedure for extracting Dextrorphan from plasma or urine prior to LC-MS/MS analysis.
-
Objective: To isolate Dextrorphan and this compound from complex biological matrices.
-
Method 1: Solid-Phase Extraction (SPE) [9]
-
To 180 µL of plasma or urine sample, add 10 µL of the this compound internal standard working solution (concentration will be dependent on the expected analyte concentration range).
-
Vortex the sample for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex again.
-
Condition a SOLA CX SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Method 2: Liquid-Liquid Extraction (LLE) [14][15]
-
To a 200 µL aliquot of plasma, add the this compound internal standard.[14]
-
Add 20 µL of 4% (v/v) ammonium hydroxide to basify the sample.[14]
-
Add 1 mL of an organic extraction solvent (e.g., n-butyl chloride).[14]
-
Vortex vigorously for several minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol describes a typical LC-MS/MS method for the simultaneous quantification of Dextrorphan and its internal standard this compound.
-
Objective: To chromatographically separate and quantify Dextrorphan using this compound for normalization.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Thermo Scientific Accucore C18, 50 x 2.1 mm).[9]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Gradient: A gradient elution is typically used to achieve good separation. For example, starting with a low percentage of mobile phase B, which is gradually increased over the run.[12]
-
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Quantify Dextrorphan concentrations by calculating the peak area ratio of the analyte to the internal standard (Dextrorphan/Dextrorphan-d3).[5]
-
Generate a calibration curve using known concentrations of Dextrorphan spiked into a blank matrix.
-
Determine the concentration of Dextrorphan in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Dextromethorphan Metabolism Pathway
Caption: Metabolic pathways of Dextromethorphan.
Bioanalytical Workflow Using this compound
Caption: Workflow for bioanalysis with an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Acanthus Research [acanthusresearch.com]
- 3. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 1217978-17-0 [sigmaaldrich.com]
- 4. A clinical pharmacokinetic drug-drug interaction study between dextromethorphan and emvododstat, a potent anti-SARS-CoV-2 dihydroorotate dehydrogenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. LC-MS/MS analysis of dextromethorphan metabolism in human saliva and urine to determine CYP2D6 phenotype and individual variability in N-demethylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis for Dextrorphan-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of bioanalytical and pharmaceutical research, the reliability of quantitative data is paramount. Deuterated internal standards, such as Dextrorphan-d3, are critical tools in mass spectrometry-based quantification, offering a way to correct for variability during sample preparation and analysis.[1] The Certificate of Analysis (CoA) is the key document that guarantees the quality and suitability of these standards.[2][3] This technical guide provides an in-depth explanation of a typical Certificate of Analysis for this compound, detailing the essential quality control tests, their underlying methodologies, and the interpretation of the resulting data.
A Certificate of Analysis (CoA) is a formal document from a quality assurance department that confirms a product meets its predetermined specifications and quality standards.[4][5] For a deuterated internal standard like this compound, the CoA provides crucial information about its identity, purity (both chemical and isotopic), and concentration.[3][6] This ensures the integrity of the standard and, consequently, the accuracy of the experimental results.
Core Components of a this compound Certificate of Analysis
A comprehensive CoA for this compound will typically present data from a suite of analytical tests. The following sections break down these components, presenting the data in a structured format and explaining the experimental protocols.
Identification
The first step in the analysis is to confirm that the material is indeed this compound. This is typically achieved using a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Identification
| Test | Method | Specification | Result |
| Mass Spectrum | ESI-MS | Conforms to the expected mass-to-charge ratio ([M+H]⁺) for C₁₇H₂₀D₃NO. | Conforms |
| ¹H-NMR Spectrum | ¹H-NMR | The spectrum is consistent with the chemical structure of this compound. | Conforms |
Experimental Protocols: Identification
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Methodology: A solution of this compound is infused into an electrospray ionization (ESI) source coupled to a mass spectrometer. The instrument is operated in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is measured. For this compound (C₁₇H₂₀D₃NO), the expected monoisotopic mass is approximately 260.2 g/mol .[7] The observed m/z should align with this theoretical value.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and the position of the deuterium (B1214612) labels.
-
Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) and placed in a high-field NMR spectrometer. A proton (¹H) NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed peaks are compared to a reference spectrum of non-deuterated Dextrorphan (B195859) or to theoretical predictions. The absence or significant reduction of the signal corresponding to the methyl group protons confirms the deuteration at the intended position.[8]
-
Mandatory Visualization: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Purity
Purity assessment is multifaceted and includes the determination of both chemical and isotopic purity.
Data Presentation: Purity
| Test | Method | Specification | Result |
| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity | LC-MS/MS | ≥ 98% Deuterium Incorporation | 99.2% |
| Isotopic Distribution | LC-MS/MS | d₀ ≤ 0.5%, d₁ ≤ 1.0%, d₂ ≤ 2.0% | d₀=0.1%, d₁=0.5%, d₂=1.2% |
Experimental Protocols: Purity
-
High-Performance Liquid Chromatography (HPLC) for Chemical Purity:
-
Objective: To separate and quantify any non-deuterated or other chemical impurities.
-
Methodology: A solution of this compound is injected into an HPLC system equipped with a reverse-phase C18 column.[9][10] A mobile phase, typically a mixture of acetonitrile (B52724) and a buffered aqueous solution, is used to elute the compounds.[11] Detection is commonly performed using a UV detector at a wavelength where Dextrorphan has significant absorbance (e.g., 280 nm).[9] The peak area of this compound is compared to the total area of all detected peaks to calculate the chemical purity as a percentage.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Distribution:
-
Objective: To determine the percentage of deuterium incorporation and the distribution of different isotopologues (d₀, d₁, d₂, etc.).
-
Methodology: The sample is introduced into an LC-MS/MS system. The mass spectrometer is set to monitor the mass-to-charge ratios of this compound and its potential lower isotopologues (e.g., d₀, d₁, d₂).[12][13] By comparing the peak areas of the different isotopologues, the isotopic purity and distribution can be accurately determined. A sufficient mass shift between the deuterated standard and the analyte is crucial to prevent cross-talk.[1]
-
Mandatory Visualization: Workflow for Purity Analysis
Caption: Workflow for chemical and isotopic purity analysis of this compound.
Concentration (for solutions)
For this compound supplied as a certified solution, the concentration is a critical parameter.
Data Presentation: Concentration
| Test | Method | Specification | Result |
| Concentration | qNMR or LC-MS/MS with certified reference material | 1.00 mg/mL ± 0.05 mg/mL | 1.02 mg/mL |
Experimental Protocols: Concentration
-
Quantitative NMR (qNMR):
-
Objective: To accurately determine the concentration of this compound in a solution without the need for a matching reference standard.
-
Methodology: A known amount of an internal calibration standard with a certified purity is added to a precise volume of the this compound solution. A ¹H-NMR spectrum is acquired under quantitative conditions (ensuring full relaxation of all signals). The concentration of this compound is calculated by comparing the integral of a specific, well-resolved this compound proton signal to the integral of a known proton signal from the internal calibration standard.[14]
-
-
LC-MS/MS with a Certified Reference Material (CRM):
-
Objective: To determine the concentration by comparing the instrument response to that of a CRM.
-
Methodology: A calibration curve is constructed by analyzing a series of dilutions of a certified reference material of Dextrorphan. The this compound solution is then analyzed, and its concentration is determined by interpolating its response on the calibration curve.[15]
-
Mandatory Visualization: qNMR Concentration Determination Principle
Caption: Principle of concentration determination by quantitative NMR (qNMR).
Conclusion
The Certificate of Analysis for this compound is a testament to the rigorous quality control measures undertaken to ensure its suitability as an internal standard. For researchers in drug development and other scientific fields, a thorough understanding of the CoA is not just a matter of compliance but a prerequisite for generating reliable and reproducible data. By carefully examining the data presented for identity, purity, and concentration, and by understanding the methodologies behind these tests, scientists can confidently incorporate this compound into their quantitative workflows, thereby enhancing the accuracy and integrity of their research.
References
- 1. hmdb.ca [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 1217978-17-0 [sigmaaldrich.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. clearsynth.com [clearsynth.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatography determination of dextromethorphan and dextrorphan for oxidation phenotyping by fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. almacgroup.com [almacgroup.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Dextrorphan-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Dextrorphan-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Dextromethorphan. The following sections detail the synthetic pathway, experimental protocols, and analytical data supporting the production of high-purity this compound.
Synthetic Pathway
The synthesis of N-CD3-Dextrorphan (this compound) is achieved through a multi-step process starting from Dextromethorphan. The key steps involve the N-demethylation of Dextromethorphan to yield N-desmethyl-Dextromethorphan, followed by N-methylation using a deuterated reagent (iodomethane-d3) to introduce the deuterium (B1214612) labels. The resulting N-CD3-Dextromethorphan is then O-demethylated to produce the final product, N-CD3-Dextrorphan.[1][2]
Caption: Synthetic pathway for this compound from Dextromethorphan.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and purification of deuterated Dextromethorphan derivatives.[1][2]
N-demethylation of Dextromethorphan
-
Reaction Setup: Dextromethorphan hydrobromide monohydrate is dissolved in a biphasic system of chloroform (B151607) and aqueous sodium hydroxide (B78521) solution.
-
Formation of Trichloroethyl Carbamate (B1207046): The organic layer is separated, dried, and evaporated. The resulting oil is refluxed with 2,2,2-trichloroethyl chloroformate in toluene.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification: The crude trichloroethyl carbamate derivative is purified by column chromatography to achieve high purity (>99% by HPLC).[1]
-
Removal of Protecting Group: The trichloroethoxycarbonyl group is removed by treatment with zinc in acetic acid to yield the zinc tetraacetate salt of N-desmethyl-Dextromethorphan.
-
Isolation of Free Base: The free base, N-desmethyl-Dextromethorphan, is obtained by treating the zinc salt with sodium hydroxide.[1]
N-methylation with Iodomethane-d3
-
Reaction Conditions: N-desmethyl-Dextromethorphan is methylated using iodomethane-d3. Various conditions can be employed, with the use of sodium hydride (NaH) in a dipolar aprotic solvent like tetrahydrofuran (B95107) (THF) being an effective method.[1]
-
Monitoring: The conversion is monitored to ensure completion of the reaction.
-
Work-up and Purification: The reaction mixture is worked up to isolate the crude N-CD3-Dextromethorphan, which can be further purified if necessary.
O-demethylation to N-CD3-Dextrorphan
-
Reagent: Hydrogen bromide (HBr) is a common and effective reagent for the O-demethylation of N-CD3-Dextromethorphan.[1]
-
Procedure: The N-CD3-Dextromethorphan is treated with HBr, leading to the cleavage of the methyl ether and formation of the corresponding phenol, N-CD3-Dextrorphan.
-
Isolation: The final product, this compound, is isolated and purified.
Isotopic Purity and Quality Control
The isotopic purity of the synthesized this compound is critical for its use as an internal standard. A combination of analytical techniques is employed to determine the chemical purity and isotopic enrichment.
Caption: Quality control workflow for this compound analysis.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound and intermediates.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the assessment of both chemical purity and isotopic enrichment by analyzing the molecular ion peaks.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the quantification of isotopic enrichment by comparing the integrals of relevant proton signals.[1][2][3]
-
Fast Atom Bombardment (FAB) Mass Spectrometry: Can also be used to determine the isotopic composition of the synthesized molecule.[2]
Data Presentation
The following tables summarize the quantitative data regarding the purity and isotopic enrichment of synthesized deuterated dextrorphan (B195859) derivatives.
Table 1: Purity of N-CD3-Dextromethorphan
| Analytical Method | Purity |
| HPLC | >99% |
| GC-MS | 97-98% |
Data sourced from Bölcskei et al., 2008.[1][2]
Table 2: Isotopic Enrichment of N-CD3-Dextromethorphan and N-CD3-Dextrorphan
| Compound | Analytical Method | Isotopic Enrichment | Contamination (N-CH3) |
| N-CD3-Dextromethorphan | MS | 97-98% | ~2-3% |
| N-CD3-Dextromethorphan | NMR | >95% | <5% |
| N-CD3-Dextrorphan | NMR | >95% | <5% |
Data sourced from Bölcskei et al., 2008.[1][2]
Conclusion
The synthesis of this compound via N-demethylation of Dextromethorphan, followed by deuterated N-methylation and subsequent O-demethylation, is a well-established and effective method. Rigorous purification and comprehensive analytical characterization using HPLC, GC-MS, and NMR are essential to ensure high chemical purity and isotopic enrichment, making it a suitable internal standard for demanding analytical applications in drug metabolism and pharmacokinetic research.
References
In-Depth Technical Guide to Dextrorphan-d3 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Dextrorphan-d3, a deuterated analog of Dextrorphan. The information is intended to support researchers and professionals in ensuring the integrity and reliability of this analytical standard in experimental settings.
Overview of this compound
This compound is the deuterated form of Dextrorphan, the primary active metabolite of the widely used cough suppressant, Dextromethorphan (B48470). In research, this compound is commonly used as an internal standard for the quantification of Dextrorphan in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[1] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate differentiation from the endogenous analyte.
Dextrorphan itself is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor, contributing to its neuroactive properties.[2]
Storage and Handling Guidelines
Proper storage and handling are critical to maintain the chemical integrity and purity of this compound. The following guidelines are based on manufacturer recommendations and general best practices for analytical standards.
Long-Term Storage: For long-term stability, this compound should be stored at -20°C .[1][3] When stored under these conditions, the neat solid has been reported to be stable for at least eight years.[1] If supplied in a solution, such as methanol, a stability of at least three years has been noted.[4]
Shipping and Short-Term Storage: this compound is typically shipped at room temperature in the continental US.[1] For short-term storage, refrigeration at 2-8°C is also an acceptable condition.[5][6]
General Handling:
-
Protection from Light: While specific photostability data for this compound is limited, it is good practice to store the compound in amber vials or otherwise protected from light to prevent potential photodegradation.[7]
-
Sealed Containers: To prevent evaporation of solvents (if in solution) and potential contamination, always keep the compound in tightly sealed containers.[8] For solid forms, this also protects against moisture.[9]
-
Inert Atmosphere: While not always necessary, for utmost stability, especially if the compound is sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered.
-
Temperature Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.[9]
-
Avoid Repeated Freeze-Thaw Cycles: For solutions, it is advisable to aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Summary of Storage Recommendations
| Condition | Temperature | Duration | Form | Reference |
| Long-Term Storage | -20°C | ≥ 8 years | Neat Solid | [1] |
| Long-Term Storage | -20°C | ≥ 3 years | In Solution | [4] |
| Short-Term Storage | 2-8°C | As needed | Solid/Solution | [5][6] |
| Shipping | Room Temperature | As required | Solid/Solution | [1] |
Chemical Stability Profile
The following table summarizes the stability of Dextromethorphan under various stress conditions, which can be used as a proxy to infer the stability of this compound.
Forced Degradation Data for Dextromethorphan Hydrobromide
| Stress Condition | Reagent/Parameters | Duration | % Recovery | Degradation Products | Reference |
| Acid Hydrolysis | 1 N HCl | 4 hours | 66.34% | No degradant peak observed | |
| Alkaline Hydrolysis | 1 N NaOH | 4 hours | 96.01% | One degradation peak observed | |
| Neutral Hydrolysis | Distilled Water | 4 hours | 94.51% | No degradant peak observed | |
| Oxidative Degradation | 6% H₂O₂ | 4 hours | 86.53% | No degradant peak observed | |
| Thermal Degradation | 80°C (Dry Heat) | 4 hours | 91.91% | No degradant peak observed | |
| Photolytic Degradation | UV light (NLT 200 watt hr/m²) | - | 47.45% | No degradant peak observed |
Note: The absence of observed degradant peaks in some conditions may be specific to the analytical method used (HPTLC) and does not preclude the formation of degradation products.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from published studies on Dextromethorphan. These protocols are intended to serve as a starting point and may require optimization based on the specific analytical techniques employed.
General Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solution: For each stress condition, use an appropriate volume of the stock solution.
Forced Degradation Protocols
-
To 1 mL of the this compound stock solution, add 1 mL of 1 N Hydrochloric acid.
-
Keep the solution at room temperature for 4 hours.
-
After the incubation period, neutralize the solution with an appropriate amount of 1 N Sodium Hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
To 1 mL of the this compound stock solution, add 1 mL of 1 N Sodium Hydroxide.
-
Keep the solution at room temperature for 4 hours.
-
After the incubation period, neutralize the solution with an appropriate amount of 1 N Hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
To 1 mL of the this compound stock solution, add 1 mL of distilled water.
-
Keep the solution at room temperature for 4 hours.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
To 1 mL of the this compound stock solution, add 1 mL of 6% Hydrogen Peroxide.
-
Keep the solution at room temperature for 4 hours.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
Place the solid this compound powder in an oven maintained at 80°C for 4 hours.
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a suitable concentration for analysis.
-
Expose the solid this compound powder to UV light providing an illumination of not less than 200 watt-hours per square meter.
-
A parallel sample should be kept in the dark as a control.
-
After exposure, dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a suitable concentration for analysis.
Analytical Methodology (Example: UPLC)
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the analysis of this compound and its potential degradation products.
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10mM Ammonium bicarbonate in water
-
Mobile Phase B: Acetonitrile/Methanol
-
Gradient Elution: A gradient program should be developed to ensure separation of the parent compound from any degradation products.
-
Flow Rate: 0.3 mL/min
-
Detection: Photodiode Array (PDA) detector at 225 nm.
-
Injection Volume: 1-5 µL
This method is compatible with mass spectrometry (LC-MS) for the identification of unknown impurities.
Signaling Pathways and Experimental Workflows
Dextrorphan Signaling Pathways
Dextrorphan primarily exerts its effects through interaction with the NMDA and Sigma-1 receptors. The following diagrams illustrate these pathways.
References
- 1. Deuteration may reduce the efficacy of dextromethorphan in treating agitation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Dextromethorphan EP Impurity B D3 | 524713-57-3 | SynZeal [synzeal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Tartrate Salt | LGC Standards [lgcstandards.com]
- 7. academic.oup.com [academic.oup.com]
- 8. SAL0114: a novel deuterated dextromethorphan-bupropion combination with improved antidepressant efficacy and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
The Critical Role of Dextrorphan-d3 in Advancing Dextromethorphan Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of dextrorphan-d3 (B59725) in the study of dextromethorphan (B48470) metabolism. Dextromethorphan, a widely used antitussive, undergoes extensive metabolism primarily to dextrorphan (B195859), a process of significant interest in pharmacokinetics, pharmacogenetics, and drug-drug interaction studies. The use of a stable isotope-labeled internal standard, specifically this compound, is paramount for achieving the accuracy and precision required in bioanalytical methods. This document will detail the metabolic pathways, experimental protocols, and quantitative data that underscore the importance of this compound in this field.
Dextromethorphan Metabolism: A Brief Overview
Dextromethorphan is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP2D6 through O-demethylation to its active metabolite, dextrorphan.[1][2] Dextrorphan is also pharmacologically active, exhibiting NMDA receptor antagonist properties.[3] A minor metabolic pathway involves N-demethylation by CYP3A4 to 3-methoxymorphinan.[4] Due to the genetic polymorphism of CYP2D6, the rate of dextromethorphan metabolism can vary significantly among individuals, leading to different pharmacokinetic profiles and potential for drug interactions.[5][6] This variability necessitates precise analytical methods to quantify both dextromethorphan and dextrorphan, for which this compound serves as an ideal internal standard.[7][8]
Signaling Pathway of Dextromethorphan Metabolism
Caption: Metabolic pathway of dextromethorphan.
The Gold Standard: Deuterated Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the gold standard.[9][10] Deuterated standards like this compound have nearly identical physicochemical properties to the analyte, dextrorphan.[11] This ensures they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery, effectively compensating for matrix effects and variations during sample processing.[10][12] The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method.[9]
Experimental Protocols for Quantification
The quantification of dextromethorphan and dextrorphan in biological matrices, typically plasma or urine, involves several key steps. The following is a generalized protocol based on common methodologies found in the literature.
Sample Preparation
A crucial step to remove interferences from the biological matrix.
-
Liquid-Liquid Extraction (LLE): This is a common technique for extracting dextromethorphan and dextrorphan.[13][14]
-
To a 200 µL plasma sample, add 100 µL of an internal standard working solution (containing this compound and dextromethorphan-d3) in acetonitrile (B52724).[13][15]
-
Add 20 µL of 4% (v/v) ammonium (B1175870) hydroxide (B78521) to basify the sample.[13]
-
Add 1 mL of an organic solvent (e.g., n-butyl chloride or ethyl acetate) and vortex for 1-2 minutes.[13][14]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE): An alternative to LLE that can provide cleaner extracts.[16][17]
-
Condition an appropriate SPE cartridge (e.g., SOLA CX) with methanol (B129727) and then water.[16]
-
Load the pre-treated plasma sample (acidified with formic acid) onto the cartridge.
-
Wash the cartridge with an acidic solution (e.g., 0.1% formic acid in water) followed by methanol to remove interferences.
-
Elute the analytes and internal standard with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute as with LLE.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is the analytical technique of choice for its high sensitivity and selectivity.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for separation.[13][16]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) is commonly employed.[14]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[14]
-
Column Temperature: Maintained at around 40°C to ensure reproducible retention times.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+) is used.[14]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Experimental Workflow Diagram
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dextrorphan - Wikipedia [en.wikipedia.org]
- 4. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 1217978-17-0 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. clearsynth.com [clearsynth.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A clinical pharmacokinetic drug-drug interaction study between dextromethorphan and emvododstat, a potent anti-SARS-CoV-2 dihydroorotate dehydrogenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Determination of dextromethorphan and dextrorphan in urine by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Application of Dextrorphan-d3 in NMDA Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The NMDA Receptor and the Role of Dextrorphan-d3
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and memory formation within the central nervous system.[1][2] Its dysregulation is implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic drug development.[1] The NMDA receptor is a heterotetrameric complex, and its activation requires the binding of both glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.[2][3] A key characteristic of the NMDA receptor is its voltage-dependent channel block by magnesium ions (Mg²⁺) at resting membrane potential, which is relieved by membrane depolarization.[2][3]
Dextrorphan (B195859), the primary metabolite of the common antitussive dextromethorphan (B48470), is a well-characterized, non-competitive antagonist that binds to a site within the NMDA receptor's ion channel, often referred to as the phencyclidine (PCP) site.[4][5] This action blocks the influx of cations (Ca²⁺, Na⁺) and inhibits receptor function.
This guide focuses on this compound, a deuterated isotopologue of Dextrorphan. In pharmacology, deuteration—the replacement of hydrogen with its stable isotope deuterium—is a strategy primarily used to alter a molecule's pharmacokinetic properties by slowing its metabolism.[6][7] However, it is widely accepted that this modification has a negligible impact on the molecule's pharmacodynamics, such as its binding affinity for a receptor.[8] Therefore, this compound is an excellent tool for NMDA receptor binding studies. It is most commonly employed as an internal standard for the precise quantification of Dextrorphan in samples using gas or liquid chromatography-mass spectrometry (GC/MS or LC/MS).[9] In the context of binding assays, it can be used as a non-radioactive competitor or, if radiolabeled (e.g., with tritium), as the primary ligand, with the expectation that it will exhibit binding characteristics nearly identical to its non-deuterated counterpart.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor initiates a cascade of intracellular signaling events, predominantly triggered by the influx of Ca²⁺. This influx acts as a second messenger, activating various downstream enzymes, including calmodulin-dependent kinase II (CaMKII) and protein kinase C (PKC), and influencing transcription factors, ultimately leading to changes in synaptic strength and neuronal function.[3][10]
Caption: NMDA Receptor activation and downstream signaling cascade.
Quantitative Data: Binding Affinity of Dextrorphan
The following table summarizes the binding affinity of non-deuterated Dextrorphan for the NMDA receptor. The binding characteristics of this compound are expected to be comparable. Data is derived from competitive binding assays, typically using radiolabeled MK-801 or PCP to label the channel binding site.
| Compound | Receptor/Site | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Dextrorphan | NMDA / PCP Site | [³H]MK-801 | Rat brain neuronal membrane | 4540 | - | [5][11] |
| Dextrorphan | NMDA / PCP Site | [³H]TCP | Rat forebrain | 57 | - | [5] |
| Dextromethorphan | NMDA / PCP Site | [³H]MK-801 | Rat brain neuronal membrane | - | 5340 | [11] |
| Dextromethorphan | NMDA Channel | - | Cultured rat hippocampal neurons | - | 4000 | [12] |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocol: Competitive NMDA Receptor Binding Assay
This section details a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the PCP binding site within the NMDA receptor ion channel. This protocol is adapted from established methodologies for NMDA receptor antagonists.[2][4][13]
4.1 Objective To determine the equilibrium inhibition constant (Kᵢ) of this compound by measuring its ability to displace a specific radioligand, such as [³H]MK-801 or [³H]TCP, from the NMDA receptor in rat cortical membranes.
4.2 Principle The assay quantifies the competition between a fixed concentration of a radioligand and varying concentrations of a non-labeled test compound (this compound) for the same binding site on the NMDA receptor. The amount of radioactivity bound to the receptors is measured, and the data is used to calculate the IC₅₀ of the test compound, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[13]
4.3 Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [³H]MK-801 or [³H]TCP (at a concentration near its Kd)
-
Membrane Source: Frozen rat cortical membranes
-
Assay Buffer: 5 mM HEPES, pH 7.4
-
Wash Buffer: Ice-cold 5 mM HEPES, pH 7.4
-
Co-agonists: Glutamate and Glycine
-
Non-specific Binding Agent: Unlabeled MK-801 or PCP (e.g., 10 µM)
-
Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation cocktail.
4.4 Membrane Preparation [2]
-
Thaw frozen rat cortex on ice and homogenize in 10 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step twice to wash the membranes.
-
Resuspend the final pellet in a small volume of buffer, determine the protein concentration (e.g., via Bradford assay), and store aliquots at -80°C.
4.5 Assay Procedure The following procedure is based on a final assay volume of 500 µL.[4]
-
On the day of the assay, thaw the membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 0.25–0.5 µg/µL.[4]
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, 3 µM glutamate, 3 µM glycine, and membrane suspension.[4]
-
Non-specific Binding (NSB): High concentration of unlabeled ligand (e.g., 3 µM unlabeled dextrorphan or 10 µM MK-801), radioligand, co-agonists, and membrane suspension.[4][13]
-
Displacement: Serial dilutions of this compound, radioligand, co-agonists, and membrane suspension.
-
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.[4]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
4.6 Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation:[13] Kᵢ = IC₅₀ / (1 + [L]/K_d) where:
-
[L] is the concentration of the radioligand used.
-
K_d is the equilibrium dissociation constant of the radioligand for the NMDA receptor.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive NMDA receptor binding assay.
Conclusion
This compound serves as a valuable and precise tool for researchers investigating the NMDA receptor. While its primary application is as an internal standard in mass spectrometry for pharmacokinetic studies, its near-identical binding affinity to non-deuterated Dextrorphan makes it a suitable compound for use in competitive binding assays. The detailed protocol and workflows provided in this guide offer a robust framework for scientists to accurately determine the binding affinities of novel compounds at the NMDA receptor's channel site, aiding in the discovery and development of new therapeutics for a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. clearsynth.com [clearsynth.com]
- 10. researchgate.net [researchgate.net]
- 11. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Navigating the Metabolic Maze: An In-Depth Technical Guide to the Pharmacokinetics of Dextrorphan-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics of Dextrorphan-d3, a deuterated isotopologue of the active N-methyl-D-aspartate (NMDA) receptor antagonist, dextrorphan (B195859). While this compound is predominantly utilized as an internal standard in bioanalytical assays due to its mass difference from the parent compound, its own pharmacokinetic profile is of significant interest for drug development, particularly in understanding the potential benefits of deuteration on metabolic stability and therapeutic efficacy. This document will first detail the known pharmacokinetics of dextrorphan, followed by an analysis of how the deuterium (B1214612) substitution in this compound is anticipated to influence its absorption, distribution, metabolism, and excretion (ADME).
Disclaimer: Direct pharmacokinetic studies on the administration of this compound as a therapeutic agent are not publicly available. The information presented herein is a synthesis of the extensive data available for dextrorphan and the established principles of the kinetic isotope effect due to deuteration.
Introduction to Dextrorphan and the Role of Deuteration
Dextrorphan is the primary active metabolite of the widely used cough suppressant, dextromethorphan (B48470). It exerts its pharmacological effects primarily through non-competitive antagonism of the NMDA receptor. The deuteration of pharmaceuticals, replacing hydrogen atoms with their heavier isotope deuterium, is a strategy employed to favorably alter the pharmacokinetic properties of a drug. This modification can slow the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect, potentially leading to increased drug exposure, reduced formation of toxic metabolites, and an improved therapeutic window.
Pharmacokinetics of Dextrorphan
The pharmacokinetic profile of dextrorphan has been characterized in humans following both intravenous administration and as a metabolite of dextromethorphan.
Absorption
Following oral administration of dextromethorphan, dextrorphan is rapidly formed through first-pass metabolism in the liver.
Distribution
Dextrorphan exhibits a large volume of distribution, suggesting extensive tissue uptake.[1]
Metabolism
Dextrorphan is extensively metabolized in the liver, primarily through two key pathways:
-
O-demethylation: Dextromethorphan is O-demethylated by the cytochrome P450 enzyme CYP2D6 to form dextrorphan.[2][3][4] The activity of CYP2D6 is subject to genetic polymorphism, leading to significant inter-individual variability in dextrorphan concentrations.[5][6]
-
N-demethylation: Both dextromethorphan and dextrorphan can undergo N-demethylation, a reaction primarily catalyzed by CYP3A4.[3][4][7][8][9][10][11]
-
Glucuronidation: Dextrorphan subsequently undergoes rapid glucuronidation, mainly by UGT2B enzymes, to form dextrorphan-O-glucuronide, which is a major circulating metabolite.[7]
Excretion
The metabolites of dextrorphan, particularly the glucuronide conjugate, are primarily eliminated through the kidneys via urine.[2]
Projected Pharmacokinetics of this compound
The substitution of three hydrogen atoms with deuterium on the N-methyl group of dextrorphan to create this compound is expected to influence its metabolism, primarily the N-demethylation pathway.
The Kinetic Isotope Effect on this compound Metabolism
The C-D bond is stronger than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as N-demethylation by CYP3A4, are expected to proceed at a slower rate for this compound compared to dextrorphan. This may lead to:
-
Reduced Rate of N-demethylation: A decreased formation of the N-demethylated metabolite.
-
Increased Plasma Exposure: A potential increase in the overall plasma concentration (AUC) and half-life of this compound compared to dextrorphan.
-
Metabolic Shifting: A potential shift towards other metabolic pathways, such as glucuronidation, if N-demethylation is a significant route of elimination for dextrorphan.
Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for dextrorphan in humans. It is important to note that these values are for the non-deuterated compound and serve as a baseline for predicting the behavior of this compound.
Table 1: Pharmacokinetic Parameters of Dextrorphan in Healthy Human Adults (Intravenous Administration)
| Parameter | Value | Reference |
| Half-life (t½) | 1.7 - 5.4 hours | [1] |
| Volume of Distribution (Vd) | 300 - 650 L | [1] |
| Clearance (CL) | 70 - 220 L/h | [1] |
Table 2: Pharmacokinetic Parameters of Dextrorphan in Healthy Human Adults (following Oral Dextromethorphan Administration)
| Parameter | Value | Reference |
| Tmax | 2.1 ± 0.7 hours | [12] |
| Cmax | 14 ± 8 µg/L | [12] |
| AUC0-t | 60 ± 37 µg·h/L | [12] |
| Half-life (t½) | 3.8 ± 1.8 hours | [12] |
Experimental Protocols
Detailed methodologies for the analysis of dextrorphan in biological matrices are crucial for accurate pharmacokinetic assessment.
Bioanalytical Method for Dextrorphan Quantification
A common and highly sensitive method for quantifying dextrorphan in human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances.[13][14][15][16] this compound is added as an internal standard at the beginning of the sample preparation process to account for any variability during extraction and analysis.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., formic acid in water).[12][13][14]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Dextrorphan and this compound are ionized, typically using electrospray ionization (ESI), and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[12][13][14]
Visualizations of Key Pathways and Workflows
Metabolic Pathway of Dextromethorphan and Dextrorphan
Caption: Metabolic conversion of dextromethorphan to its major metabolites.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for a clinical pharmacokinetic study.
Conclusion
While this compound is an invaluable tool as an internal standard for the accurate quantification of dextrorphan, its own pharmacokinetic profile upon direct administration remains to be formally elucidated. Based on the well-established principles of the kinetic isotope effect, it is projected that this compound will exhibit a slower rate of N-demethylation compared to its non-deuterated counterpart. This could potentially lead to a longer half-life and increased systemic exposure. Further preclinical and clinical studies are warranted to definitively characterize the pharmacokinetics of this compound and to explore its potential as a therapeutic agent with an optimized metabolic profile. Such investigations will be crucial for researchers and drug development professionals seeking to leverage the benefits of deuteration in the development of novel NMDA receptor modulators.
References
- 1. ahajournals.org [ahajournals.org]
- 2. droracle.ai [droracle.ai]
- 3. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of CYP2D6 and CYP3A4 activity in vivo with dextromethorphan: sources of variability and predictors of adverse effects in 419 healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. [Determination of dextrorphan in human plasma and pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Automated determination of dextromethorphan and its main metabolites in human plasma by high-performance liquid chromatography and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Dextrorphan-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Dextrorphan-d3, a deuterated analog of Dextrorphan. The following sections detail the material's hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting. This document is intended for professionals in research, scientific, and drug development fields.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2] Depending on the solvent it is supplied in, the hazards can be significantly greater. For instance, when dissolved in methanol, it is considered highly flammable and toxic if swallowed, in contact with skin, or inhaled, and it can cause damage to the central nervous system and visual organs.[3]
GHS Hazard Statements:
-
H225 (if in methanol): Highly flammable liquid and vapor[3]
-
H301 + H311 + H331 (if in methanol): Toxic if swallowed, in contact with skin or if inhaled[3]
-
H370 (if in methanol): Causes damage to organs (central nervous system, visual organs)[3]
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. It is important to note that many specific physical properties have not been determined.[1]
| Property | Data |
| Molecular Formula | C₁₇H₂₀D₃NO |
| Molecular Weight | 260.39 g/mol [2][4] |
| Appearance | Crystalline powder[5] (as Dextromethorphan Hydrobromide) or liquid (if in solution) |
| Melting/Boiling Point | Undetermined[1] |
| Solubility | Not determined in water[1] |
| Storage Temperature | -20°C[6] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.[3]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
If working with this compound in a flammable solvent like methanol, keep it away from ignition sources and use precautionary measures against static discharge.[1][3]
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place.[5]
-
The recommended storage temperature is -20°C.[6]
-
Protect from light.[5]
-
Store away from incompatible materials such as oxidizing agents and alkalis.[5]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Equipment | Specification |
| Eye/Face Protection | Use safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves (the specific material should be resistant to the substance and solvent) and a lab coat. |
| Respiratory Protection | Not typically required for small quantities if handled in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Emergency Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, carefully pick up the material to avoid creating dust.
-
For liquid spills (if in a solvent), absorb with an inert material (e.g., sand, diatomite).[3]
-
Place the waste in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Do not allow the substance to enter drains or waterways.[3]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Call a poison control center or doctor immediately.[1]
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for safely handling this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Mechanism of Action and Signaling Pathway
Dextrorphan, the non-deuterated parent compound of this compound, is an active metabolite of the cough suppressant dextromethorphan.[6] Its primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. This interaction is believed to be responsible for its neuroactive effects.
The following diagram illustrates the simplified signaling pathway involving Dextrorphan's interaction with the NMDA receptor.
Caption: this compound acts as an antagonist at the NMDA receptor, preventing ion channel opening.
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users consult the most recent Safety Data Sheet provided by the supplier before use and adhere to all institutional safety protocols.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C17H23NO | CID 12116690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. spectrumrx.com [spectrumrx.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Dextromethorphan-d3 | CAS No: 524713-56-2 [aquigenbio.com]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Dextrorphan-d3 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dextrorphan-d3 in plasma samples. Dextrorphan (B195859) is the primary active metabolite of the widely used cough suppressant, dextromethorphan. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in bioanalytical studies.
Introduction
Dextromethorphan is metabolized in the liver to its active metabolite, dextrorphan.[1] Monitoring the levels of dextrorphan in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of dextrorphan in plasma, utilizing this compound as an internal standard to correct for matrix effects and variability in sample processing. The method is suitable for high-throughput analysis in a drug development setting.
Experimental Protocols
Materials and Reagents
-
Dextrorphan and this compound certified reference materials
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction technique is employed for efficient sample clean-up and concentration of the analyte and internal standard from the plasma matrix.
-
Spiking: To 100 µL of plasma sample, add the internal standard (this compound) to a final concentration of 50 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of Dextrorphan.
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry (MS/MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Dextrorphan | 258.2 | 157.1 | 35 |
| This compound | 261.0 | 157.0 | 35 |
Method Validation
The developed method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity
The method demonstrated excellent linearity over a concentration range of 0.1 to 100 ng/mL for dextrorphan in plasma. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low QC | 0.3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium QC | 10 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High QC | 80 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery of dextrorphan from plasma was consistent and reproducible across the different QC levels. The matrix effect was evaluated and found to be minimal, with the use of the deuterated internal standard effectively compensating for any ion suppression or enhancement.
Diagrams
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Logical relationship of bioanalytical method validation experiments.
References
Protocol for the Quantification of Dextrorphan in Human Urine using Dextrorphan-d3 as an Internal Standard
Application Note
This document provides a detailed protocol for the quantitative analysis of dextrorphan (B195859), the primary metabolite of the widely used cough suppressant dextromethorphan (B48470), in human urine samples. To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, Dextrorphan-d3. The protocol is intended for researchers, scientists, and professionals in the field of drug development and clinical toxicology.
The methodology encompasses sample preparation, including enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. This application note also provides tables summarizing key quantitative data and a visual representation of the experimental workflow.
Introduction
Dextromethorphan is a common component in over-the-counter cough and cold medications. Monitoring its metabolite, dextrorphan, in urine is crucial for pharmacokinetic studies, drug metabolism research, and in the context of clinical toxicology to assess potential abuse.[1][2][3] Dextrorphan is primarily excreted in urine as a glucuronide conjugate.[4][5][6] Therefore, a hydrolysis step is essential to cleave the glucuronide moiety and accurately quantify the total dextrorphan concentration.[4][7][8] The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical results.[9]
Experimental Protocols
Materials and Reagents
-
Dextrorphan and this compound standards
-
Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 4.0)[10]
-
Formic acid
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., Strata®-X-C)[10]
-
Human urine samples
Sample Preparation
-
Enzymatic Hydrolysis:
-
To 200 µL of urine sample, add 200 µL of 100 mM ammonium acetate buffer (pH 4.0).[10]
-
Add 20 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 20 µL of β-glucuronidase solution (>100,000 units/mL).[10]
-
Vortex the mixture for 10 seconds.
-
Incubate at 55°C for 1 hour to ensure complete hydrolysis of dextrorphan glucuronide.[10]
-
After incubation, centrifuge the sample at 13,000 rcf for 10 minutes.[10]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.[10]
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with 1.0 mL of 1.0% formic acid in water, followed by 1.0 mL of 1.0% formic acid in methanol.[10]
-
Drying: Dry the cartridge under high vacuum for 3-4 minutes.[10]
-
Elution: Elute the analytes with 2 x 0.5 mL of 5% ammonium hydroxide (B78521) in a 50:50 methanol/acetonitrile mixture.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.[10]
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., Alltima C18, 5 µm, 250 x 4.6 mm) is suitable for separation.[12]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and 0.1% formic acid in water is commonly used.
-
Flow Rate: A typical flow rate is between 0.8 to 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for dextrorphan and this compound.
-
Dextrorphan: m/z 258.2 → 157.1
-
This compound: m/z 261.2 → 160.1
-
-
Instrument parameters such as declustering potential, collision energy, and entrance potential should be optimized for maximum sensitivity.
-
Data Presentation
The following tables summarize the quantitative performance of a typical analytical method for dextrorphan in urine.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Dextrorphan | 5 - 500 | ≥ 0.998 | 1/x |
Data synthesized from representative methods.[10]
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Dextrorphan | 1.0 | 5.0 |
Data synthesized from representative methods.[2][10]
Table 3: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Dextrorphan | 15 | < 10 | < 10 | 90 - 110 |
| 150 | < 5 | < 5 | 95 - 105 | |
| 400 | < 5 | < 5 | 95 - 105 |
Data synthesized from representative methods.[10][12][13]
Table 4: Recovery
| Analyte | Extraction Method | Recovery (%) |
| Dextrorphan | Solid-Phase Extraction | 72 - 85 |
Data synthesized from representative methods.[10][12]
Visualization
The following diagram illustrates the experimental workflow for the analysis of dextrorphan in urine.
Caption: Experimental workflow for dextrorphan analysis in urine.
The metabolic pathway of dextromethorphan is primarily mediated by the cytochrome P450 enzyme CYP2D6.
Caption: Metabolic pathway of dextromethorphan to dextrorphan.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Standardization of method for the analysis of dextromethorphan in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 5. Metabolite profiling in human urine by LC-MS/MS: method optimization and application for glucuronides from dextromethorphan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS analysis of dextromethorphan metabolism in human saliva and urine to determine CYP2D6 phenotype and individual variability in N-demethylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. phenomenex.com [phenomenex.com]
- 9. Dextromethorphan-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High performance liquid chromatography determination of dextromethorphan and its metabolites in urine using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dextrorphan in Human Plasma using Dextrorphan-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dextrorphan (B195859) (DXO) is the primary active metabolite of dextromethorphan (B48470) (DXM), a commonly used cough suppressant found in many over-the-counter medications.[1][2] Accurate quantification of dextrorphan in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and in clinical and forensic toxicology.[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dextrorphan in human plasma. The method utilizes a stable isotope-labeled internal standard, Dextrorphan-d3 (B59725), to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
The principle of this method is based on solid-phase extraction (SPE) of dextrorphan and the internal standard from plasma, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Materials and Methods
Instrumentation and Software
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Chromatography and mass spectrometry data acquisition and processing software.
Reagents and Consumables
-
Dextrorphan and this compound certified reference materials. [1]
-
Biological Matrix: Human plasma (blank).
-
HPLC-grade solvents: Methanol (B129727), Acetonitrile (B52724), Water.
-
Reagents: Formic acid, Ammonium (B1175870) acetate, Ammonium hydroxide (B78521).
-
Solid-Phase Extraction (SPE) Cartridges: Strong cation exchange (SCX) or mixed-mode cartridges (e.g., Thermo Scientific™ SOLA™ CX).[2][3]
-
Standard laboratory vials, pipettes, and a centrifuge.
Experimental Workflow
The overall experimental workflow for the quantification of dextrorphan in plasma is depicted below.
Caption: Experimental workflow for dextrorphan quantification.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the described LC-MS/MS method.
Table 1: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| LC Column | C18, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Isocratic or Gradient elution |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Dextrorphan: m/z 258 -> 157; this compound: m/z 261 -> 160 (or other appropriate product ions) |
| Collision Energy | Optimized for specific instrument |
Table 2: Method Validation Summary
| Parameter | Typical Performance |
| Linearity Range (plasma) | 0.1 - 100 ng/mL[2] or 0.500 - 100 nM (equivalent to 129 pg/mL - 25.8 ng/mL)[4] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] or 0.500 nM[4] |
| Intra-day Precision (%CV) | < 15% (typically < 11%)[4][6] |
| Inter-day Precision (%CV) | < 15% (typically < 8%)[7] |
| Accuracy (% Bias) | Within ±15% (92.7% to 110.6%)[4] |
| Recovery | Consistent and reproducible (e.g., >80% for dextrorphan)[4] |
Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of dextrorphan and this compound in methanol.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the dextrorphan working solution to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a generic strong cation exchange SPE procedure.
-
Sample Aliquoting: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water to each sample. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
-
LC Conditions:
-
Column: C18, 50 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
MRM Transitions:
-
Dextrorphan: Precursor ion m/z 258.2, Product ion m/z 157.1.
-
This compound (IS): Precursor ion m/z 261.2, Product ion m/z 160.1.
-
-
Dwell Time: 100 ms per transition.
-
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of dextrorphan in human plasma using LC-MS/MS with a deuterated internal standard. The method is suitable for a range of research applications requiring precise measurement of this key dextromethorphan metabolite. The provided protocols for sample preparation and LC-MS/MS analysis can be adapted for various biological matrices and instrumentation.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. High performance liquid chromatography determination of dextromethorphan and its metabolites in urine using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of dextrorphan in human plasma and pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid Phase Extraction Protocol for the Quantification of Dextrorphan and Dextrorphan-d3 in Human Plasma using Mixed-Mode Cation Exchange
Abstract
This application note details a robust and reliable solid phase extraction (SPE) protocol for the simultaneous extraction of Dextrorphan and its deuterated internal standard, Dextrorphan-d3, from human plasma. The method utilizes a mixed-mode cation exchange sorbent, which provides high recovery and excellent sample cleanup, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of Dextrorphan in a biological matrix.
Introduction
Dextrorphan is the primary active metabolite of the widely used cough suppressant, Dextromethorphan. Accurate measurement of Dextrorphan levels in biological matrices such as plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical and forensic toxicology. Solid phase extraction is a widely adopted technique for sample preparation as it effectively removes matrix interferences and concentrates the analytes of interest, leading to improved analytical sensitivity and accuracy. This protocol employs a mixed-mode solid phase extraction sorbent that combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity and recovery of the basic analyte, Dextrorphan.
Experimental
Materials and Reagents
-
SPE Device: Mixed-Mode Strong Cation Exchange (e.g., Thermo Scientific™ SOLA™ CX, Discovery® DSC-MCAX)
-
Dextrorphan and this compound standards
-
Human Plasma (blank)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium (B1175870) Hydroxide (B78521) (ACS grade)
-
Water (deionized or Milli-Q)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 200 µL of plasma with 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water to the plasma sample.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 14,000 rpm for 5 minutes to precipitate proteins.[1]
-
Use the resulting supernatant for the SPE procedure.
Solid Phase Extraction Protocol
The following protocol is optimized for a mixed-mode strong cation exchange SPE cartridge.
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Pass 1 mL of 0.1% formic acid in water through the cartridge. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure optimal retention of the analytes.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the Dextrorphan and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes the quantitative performance data for Dextrorphan analysis using a similar SPE methodology.
| Parameter | Value | Reference |
| Recovery | > 90% | [2] |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | [1] |
| Precision (%CV) | ≤ 8% | [1] |
Experimental Workflow
Caption: Solid Phase Extraction workflow for Dextrorphan from plasma.
Discussion
This application note provides a comprehensive solid phase extraction protocol for the analysis of Dextrorphan in human plasma. The use of a mixed-mode cation exchange sorbent is particularly advantageous for this analyte. The reversed-phase character of the sorbent aids in the retention of the moderately hydrophobic Dextrorphan molecule, while the strong cation exchange functionality strongly retains the protonated tertiary amine group at an acidic pH. This dual retention mechanism allows for rigorous washing steps to remove a wide range of matrix interferences, resulting in a cleaner final extract. The elution is achieved by increasing the pH with an ammoniated organic solvent, which neutralizes the charge on the analyte, disrupting the ionic interaction and allowing for its release from the sorbent. The high recovery and low matrix effects associated with this method contribute to the overall accuracy and precision of the subsequent LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, this compound, is critical as it co-elutes with the analyte and effectively compensates for any variability during the extraction process and potential matrix-induced ion suppression or enhancement during LC-MS/MS detection.
Conclusion
The described solid phase extraction protocol using a mixed-mode cation exchange sorbent is a highly effective method for the extraction of Dextrorphan and its deuterated internal standard from human plasma. The protocol is straightforward and yields clean extracts with high analyte recovery, making it suitable for high-throughput bioanalytical and clinical research applications where accurate and reliable quantification of Dextrorphan is required.
References
Application Notes: High-Throughput Analysis of Dextrorphan in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of dextrorphan (B195859) in human plasma using a liquid-liquid extraction (LLE) method with dextrorphan-d3 (B59725) as an internal standard. Dextrorphan, the primary active metabolite of the widely used cough suppressant dextromethorphan (B48470), is a compound of significant interest in clinical and toxicological studies.[1] The described method is optimized for high-throughput screening and delivers robust, sensitive, and selective quantification suitable for pharmacokinetic and bioequivalence studies. The protocol is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common platform in modern bioanalytical laboratories.[2][3]
Introduction
Dextrorphan is the main product of the O-demethylation of dextromethorphan, a process primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. As such, the concentration ratio of dextromethorphan to dextrorphan is often used to phenotype individuals as poor, intermediate, extensive, or ultrarapid metabolizers. Accurate and precise quantification of dextrorphan is therefore critical in both clinical research and forensic toxicology.
Liquid-liquid extraction is a classic and effective sample preparation technique that offers high recovery and clean extracts by partitioning the analyte of interest from the biological matrix into an immiscible organic solvent. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variability in extraction efficiency and potential matrix effects, thereby ensuring the accuracy and precision of the analytical results.[4][5]
Experimental Protocol
This protocol outlines a semi-automated liquid-liquid back-extraction procedure, which has been shown to be efficient and reduce sample preparation time.[6]
1. Materials and Reagents
-
Dextrorphan and this compound certified reference standards[1]
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Diethyl ether (ACS grade or higher)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Deionized water (18.2 MΩ·cm)
-
96-well plates and sealing mats
-
Automated liquid handling system (optional, but recommended for high throughput)[6][7]
-
Vortex mixer
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system
2. Preparation of Solutions
-
Dextrorphan Stock Solution (1 mg/mL): Accurately weigh and dissolve dextrorphan in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the dextrorphan stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Working IS Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.
-
Extraction Solvent: Diethyl ether.
-
Back-Extraction Solvent: 0.1% Formic acid in deionized water.
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
3. Sample Preparation: Liquid-Liquid Extraction
-
Sample Aliquoting: Aliquot 200 µL of plasma samples, calibration standards, and QC samples into a 96-well deep-well plate.
-
Internal Standard Addition: Add 20 µL of the working IS solution (100 ng/mL) to all wells except for the blank samples. Add 20 µL of 50:50 methanol:water to the blank samples.
-
Vortexing: Vortex the plate for 30 seconds to ensure thorough mixing.
-
Basification: Add 100 µL of 0.1 M sodium bicarbonate solution to each well to adjust the pH.
-
Extraction: Add 1 mL of diethyl ether to each well. Seal the plate and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (diethyl ether) to a new 96-well deep-well plate.
-
Back-Extraction: Add 100 µL of the back-extraction solvent (0.1% formic acid in water) to the collected organic layer. Seal the plate and vortex for 5 minutes.
-
Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes.
-
Aqueous Layer Collection: Carefully collect the lower aqueous layer and transfer it to a 96-well plate suitable for an autosampler.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Dextrorphan: Q1/Q3 (e.g., 258.2 -> 157.2)
-
This compound: Q1/Q3 (e.g., 261.2 -> 160.2)
-
Data Presentation
The following tables summarize the expected quantitative performance of this method based on published data.[2][7]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[8] |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ | < 20% |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 10 | < 10 | 90 - 110 |
| Medium | 10 | < 10 | < 10 | 90 - 110 |
| High | 80 | < 10 | < 10 | 90 - 110 |
Table 3: Extraction Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Dextrorphan | > 85 | 95 - 105 |
| This compound | > 85 | 95 - 105 |
Workflow and Pathway Diagrams
Caption: Liquid-Liquid Extraction Workflow for Dextrorphan Analysis.
Caption: Metabolic Pathway of Dextromethorphan to Dextrorphan.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis of dextromethorphan metabolism in human saliva and urine to determine CYP2D6 phenotype and individual variability in N-demethylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Semi-automated liquid--liquid back-extraction in a 96-well format to decrease sample preparation time for the determination of dextromethorphan and dextrorphan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of dextromethorphan, dextrorphan, and guaifenesin in human plasma using semi-automated liquid/liquid extraction and gradient liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
Application Notes: Dextrorphan-d3 for Clinical Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan-d3 is the deuterated stable isotope-labeled internal standard for dextrorphan (B195859), the primary active metabolite of the widely used over-the-counter antitussive, dextromethorphan (B48470). In clinical and forensic toxicology, dextromethorphan is also recognized for its potential for abuse as a dissociative hallucinogen.[1][2] Accurate quantification of dextrorphan in biological matrices is crucial for pharmacokinetic studies, monitoring patient compliance, and in the investigation of drug abuse cases. The use of a stable isotope-labeled internal standard such as this compound is the gold standard for quantitative analysis by mass spectrometry, as it co-elutes with the analyte of interest, compensating for variations in sample preparation and instrument response.[3][4] These application notes provide detailed protocols for the use of this compound in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of dextrorphan in various biological matrices.
Analytical Principle
The principle of the analytical methods described herein is based on the use of this compound as an internal standard for the quantification of dextrorphan in biological samples. After extraction from the matrix, the sample is analyzed by LC-MS/MS. The chromatographic system separates dextrorphan and this compound from other matrix components. The tandem mass spectrometer detects and quantifies the analytes by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of dextrorphan in the sample, referencing a calibration curve prepared in the same biological matrix.
Data Presentation
Table 1: Mass Spectrometry Parameters for Dextrorphan and this compound Analysis
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Dextrorphan | 258.0 | 157.0 | 48 |
| 258.0 | 133.2 | 38 | |
| This compound | 261.0 | 157.0 | Not specified |
Data synthesized from multiple sources.[4][5][6]
Table 2: Summary of LC-MS/MS Method Performance for Dextrorphan Quantification using a Deuterated Internal Standard
| Biological Matrix | Extraction Method | Linearity Range | Limit of Quantification (LOQ) | Accuracy (%) | Precision (%RSD) |
| Human Plasma | Liquid-Liquid Extraction | 0.2 - 80 µg/L | 0.2 µg/L | 98.8 - 100.6 | < 8 |
| Rat Plasma | Solid-Phase Extraction | 0.1 - 100 ng/mL | 0.1 ng/mL | ≤ 14 | ≤ 8 |
| Human Oral Fluid | Protein Precipitation | 1 - 100 ng/mL | Not Specified | -13.6 to 8.8 | ≤ 7.5 |
| Human Urine | Liquid-Liquid Extraction | 100 - 2000 ng/mL | 50 ng/mL | Not Specified | 1.70 - 7.86 (inter-day) |
Data synthesized from multiple sources.[6][7][8][9]
Experimental Protocols
Protocol 1: Dextrorphan Analysis in Human Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the determination of dextrorphan in human plasma.[6]
1. Materials and Reagents:
-
Dextrorphan analytical standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Human plasma (blank)
-
Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and butanol)
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation:
-
To 1 mL of plasma sample, add the internal standard solution (this compound).
-
Vortex mix the sample.
-
Add 5 mL of the extraction solvent.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is suitable for this analysis.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the MRM transitions specified in Table 1.
Protocol 2: Dextrorphan Analysis in Human Urine using Solid-Phase Extraction (SPE)
This protocol is a general procedure based on common SPE methods for urine samples.[5]
1. Materials and Reagents:
-
Dextrorphan analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium (B1175870) hydroxide
-
Human urine (blank)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation:
-
To 1 mL of urine sample, add the internal standard solution (this compound).
-
If required, perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Centrifuge the sample to pellet any precipitates.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant of the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with 1 mL of a suitable solvent, such as methanol containing 5% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Follow the LC-MS/MS conditions as described in Protocol 1, optimizing as necessary for the specific instrument and column.
Visualizations
Caption: General experimental workflow for dextrorphan analysis.
Caption: Logic of quantification using an internal standard.
References
- 1. Semi-automated liquid--liquid back-extraction in a 96-well format to decrease sample preparation time for the determination of dextromethorphan and dextrorphan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. [Determination of dextrorphan in human plasma and pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. A novel and simple LC-MS/MS quantitative method for dextromethorphan and dextrorphan in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Standardization of method for the analysis of dextromethorphan in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Forensic Analysis of Dextromethorphan Using Dextrorphan-d3 Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of dextromethorphan (B48470) (DXM) and its primary metabolite, dextrorphan (B195859) (DXO), in biological matrices. The methodologies described herein utilize a stable isotope-labeled internal standard, dextrorphan-d3 (B59725), to ensure accuracy and precision, making it suitable for forensic toxicology, clinical research, and drug metabolism studies.
Introduction
Dextromethorphan is a widely used over-the-counter antitussive agent. However, at supratherapeutic doses, it can act as a dissociative hallucinogen, leading to its abuse.[1] In forensic investigations and clinical settings, accurate quantification of dextromethorphan and its active metabolite, dextrorphan, is crucial for determining exposure, assessing potential toxicity, and understanding individual metabolic differences. Dextromethorphan is metabolized in the liver to dextrorphan, a process that can be used to differentiate between fast and slow metabolizers.[2]
The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This internal standard closely mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation and instrument response, thereby yielding highly reliable results. This application note details validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of dextromethorphan and dextrorphan in various biological samples.
Metabolic Pathway of Dextromethorphan
Dextromethorphan undergoes O-demethylation in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form its active metabolite, dextrorphan. Understanding this metabolic conversion is fundamental for interpreting analytical results.
Caption: Metabolic pathway of Dextromethorphan to Dextrorphan.
Experimental Protocols
This section provides detailed protocols for the analysis of dextromethorphan and dextrorphan in plasma and oral fluid using this compound as an internal standard.
Analysis in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the rapid and sensitive quantification of dextromethorphan and dextrorphan.[3]
3.1.1. Materials and Reagents
-
Dextromethorphan (certified reference material)
-
Dextrorphan (certified reference material)
-
This compound (internal standard)[4]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (analytical grade)
-
Ammonium (B1175870) hydroxide
-
n-Butyl chloride
-
Human plasma (drug-free)
3.1.2. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Add 20 µL of 4% (v/v) ammonium hydroxide.
-
Vortex for 30 seconds.
-
Add 1 mL of n-butyl chloride and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.3. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: Acquity UPLC® BEH C18, 1.7 µm, 2.1 mm x 100 mm[3]
-
Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 0.250 mL/min[3]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
Analysis in Oral Fluid
This protocol is based on a validated LC-MS/MS method for the quantification of dextromethorphan and dextrorphan in oral fluid.[6][7]
3.2.1. Materials and Reagents
-
Dextromethorphan (certified reference material)
-
Dextrorphan (certified reference material)
-
Dextromethorphan-d3 (internal standard)[6]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (analytical grade)
-
Oral fluid collection device
-
Synthetic negative saliva
3.2.2. Sample Preparation: Solid Phase Extraction (SPE)
-
To 1 mL of oral fluid, add the internal standard working solution (Dextromethorphan-d3).
-
Condition an SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
3.2.3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 column
-
Mobile Phase A: 0.1% formic acid in water:acetonitrile (95:5, v/v)[6][7]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI, positive mode
-
MRM Transitions: (Refer to plasma analysis section)
Quantitative Data Summary
The following tables summarize the quantitative performance of the described methods.
Table 1: Method Validation Parameters for Dextromethorphan and Dextrorphan in Human Plasma [3]
| Parameter | Dextromethorphan | Dextrorphan |
| Linearity Range | 0.500 - 100 nM | 0.500 - 100 nM |
| Correlation Coefficient (r²) | ≥0.995 | ≥0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.500 nM (136 pg/mL) | 0.500 nM (129 pg/mL) |
| Within-run Precision (%CV) | ≤11.6% | ≤11.6% |
| Between-run Precision (%CV) | ≤11.6% | ≤11.6% |
| Accuracy | 92.7% - 110.6% | 92.7% - 110.6% |
| Extraction Recovery | 39% | 83% |
Table 2: Method Validation Parameters for Dextromethorphan and Dextrorphan in Oral Fluid [6][7]
| Parameter | Dextromethorphan | Dextrorphan |
| Linearity Range | 5 - 100 ng/mL | 5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥0.990 | ≥0.990 |
| Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL | 5.0 ng/mL |
| Accuracy | Within acceptance criteria | Within acceptance criteria |
| Precision | Within acceptance criteria | Within acceptance criteria |
Experimental Workflow
The general workflow for the forensic analysis of dextromethorphan using an internal standard is depicted below.
Caption: General workflow for the analysis of Dextromethorphan.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the quantification of dextromethorphan and its metabolite dextrorphan in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, which is essential for forensic, clinical, and research applications. The presented LC-MS/MS methods are sensitive, specific, and can be readily implemented in a high-throughput laboratory setting.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cytochrome P450 (CYP2D6/CYP3A4) Inhibition Assays Using Dextromethorphan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dextromethorphan (B48470) (DXM) is a widely utilized probe substrate for phenotyping and inhibition studies of two major drug-metabolizing enzymes: Cytochrome P450 2D6 (CYP2D6) and Cytochrome P450 3A4 (CYP3A4).[1][2][3][4][5] These enzymes play a crucial role in the metabolism of a vast number of therapeutic drugs, and assessing their inhibition potential is a critical step in drug development to predict and avoid potential drug-drug interactions (DDIs).[6][7]
Dextromethorphan undergoes two primary metabolic pathways:
-
O-demethylation to its active metabolite, dextrorphan (B195859) (DXO), which is predominantly catalyzed by CYP2D6.[8][9][10] This pathway is a well-established index reaction for CYP2D6 activity.[8]
-
N-demethylation to 3-methoxymorphinan (MEM), a reaction primarily mediated by CYP3A4.[8][9][11]
The formation of these metabolites can be quantified to determine the activity of the respective CYP enzymes. Dextrorphan-d3, a stable isotope-labeled version of dextrorphan, is commonly employed as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of dextrorphan produced in the assay.[12]
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro CYP2D6 and CYP3A4 inhibition assays using dextromethorphan as a probe substrate.
Data Presentation
Table 1: Kinetic Parameters of Dextromethorphan Metabolism
| Parameter | CYP2D6 (O-demethylation to Dextrorphan) | CYP3A4 (N-demethylation to 3-Methoxymorphinan) | Reference |
| Km (µM) | 2.9 ± 0.5 | 50.5 ± 5.6 | [12] |
| 7 | 650 | [11] | |
| Vmax (nmol/mg/min) | Varies with system | Varies with system | [8] |
| Inhibitors | Quinidine (Ki ≈ 0.034 µM) | Ketoconazole (B1673606) (Ki ≈ 0.13 µM) | [1] |
Table 2: Recommended Reagents and Materials
| Reagent/Material | Description |
| Test System | Human Liver Microsomes (HLM) or recombinant human CYP2D6/CYP3A4 enzymes. |
| Probe Substrate | Dextromethorphan hydrobromide. |
| Positive Control Inhibitors | Quinidine (for CYP2D6), Ketoconazole (for CYP3A4). |
| Cofactor | NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase). |
| Buffer | Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4). |
| Internal Standard | This compound for dextrorphan quantification. |
| Quenching Solution | Acetonitrile (B52724) or methanol (B129727), often containing the internal standard. |
| Analytical System | LC-MS/MS system for metabolite quantification. |
Experimental Protocols
Protocol 1: In Vitro CYP2D6 and CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound for CYP2D6 and CYP3A4 activities.
1. Reagent Preparation:
- Prepare a stock solution of dextromethorphan in a suitable solvent (e.g., methanol or water).
- Prepare stock solutions of the test compound and positive control inhibitors (quinidine for CYP2D6, ketoconazole for CYP3A4) in a low-organic solvent like DMSO. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., < 0.5%) to avoid affecting enzyme activity.[7]
- Prepare the NADPH-regenerating system solution.
- Prepare the potassium phosphate buffer.
2. Incubation Procedure:
- In a microcentrifuge tube or a 96-well plate, combine the human liver microsomes (final protein concentration typically 0.05–0.20 mg/mL), potassium phosphate buffer, and varying concentrations of the test compound or positive control.[12]
- Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
- Initiate the metabolic reaction by adding the dextromethorphan substrate (at a concentration close to its Km for the respective enzyme, e.g., ~3 µM for CYP2D6 and ~50 µM for CYP3A4) and the NADPH-regenerating system.[12]
- Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of metabolite formation.[12]
3. Reaction Termination and Sample Preparation:
- Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) containing the internal standard, this compound.
- Centrifuge the samples to precipitate the proteins.
- Transfer the supernatant to a new plate or vials for analysis.
4. Analytical Procedure (LC-MS/MS):
- Analyze the samples using a validated LC-MS/MS method to quantify the formation of dextrorphan (for CYP2D6 activity) and 3-methoxymorphinan (for CYP3A4 activity).[13][14]
- The use of this compound as an internal standard allows for accurate quantification by correcting for variations in sample processing and instrument response.
5. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Protocol 2: Time-Dependent Inhibition (IC50 Shift) Assay
This assay is used to determine if a compound is a time-dependent inhibitor (TDI) of CYP2D6 or CYP3A4.[15]
1. Reagent Preparation:
- Prepare reagents as described in Protocol 1.
2. Incubation Procedure:
- This protocol involves three sets of incubations:
- Condition A (0-minute pre-incubation): Add the test compound, human liver microsomes, and NADPH regenerating system to the buffer simultaneously with the dextromethorphan substrate.
- Condition B (30-minute pre-incubation without NADPH): Pre-incubate the test compound and human liver microsomes at 37°C for 30 minutes. Then, initiate the reaction by adding dextromethorphan and the NADPH regenerating system.[15]
- Condition C (30-minute pre-incubation with NADPH): Pre-incubate the test compound, human liver microsomes, and the NADPH regenerating system at 37°C for 30 minutes. Then, initiate the reaction by adding dextromethorphan.[15]
- The subsequent steps of reaction termination, sample preparation, and analysis are the same as in Protocol 1.
3. Data Analysis:
- Calculate the IC50 value for each condition.
- A significant decrease (a "shift") in the IC50 value in Condition C compared to Conditions A and B indicates time-dependent inhibition. A fold shift of greater than 1.5 is often considered significant.[15]
Visualizations
Caption: Metabolic pathways of Dextromethorphan.
Caption: Experimental workflow for a CYP inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Measurement of CYP2D6 and CYP3A4 activity in vivo with dextromethorphan: sources of variability and predictors of adverse effects in 419 healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cytochrome P450 3A4/5 activity in vivo with dextromethorphan N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. bioivt.com [bioivt.com]
- 8. Metabolism of dextromethorphan in vitro: involvement of cytochromes P450 2D6 and 3A3/4, with a possible role of 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antitussive effect of dextromethorphan in relation to CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
Application Notes and Protocols for Dextrorphan Analysis Using Dextrorphan-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of dextrorphan (B195859) in biological matrices, such as human plasma, utilizing dextrorphan-d3 (B59725) as an internal standard. The following methods are described: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. These techniques are commonly coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.
Solid-Phase Extraction (SPE) Method
Solid-phase extraction is a highly effective technique for sample clean-up and concentration of dextrorphan from complex biological matrices, resulting in high recovery and reduced matrix effects.[1]
Quantitative Data Summary
| Parameter | Dextrorphan | Dextromethorphan (B48470) |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | 0.999 | 0.998 |
| Recovery | 101.6% | 95.4% |
| Precision (CV) | ≤ 8% | ≤ 8% |
Table 1: Quantitative performance data for the SPE-LC-MS/MS method for dextrorphan and dextromethorphan analysis.[1]
Experimental Protocol
Materials:
-
Blank plasma
-
Dextrorphan and Dextromethorphan analytical standards
-
This compound (or Dextromethorphan-d3) internal standard
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Water, HPLC grade
-
SOLA CX solid-phase extraction cartridges or plates[1]
Procedure:
-
Preparation of Solutions:
-
Prepare standard spiking solutions of dextrorphan and dextromethorphan in acetonitrile.
-
Prepare a working internal standard solution of this compound in acetonitrile.
-
-
Sample Preparation:
-
To a clean vial, add 180 µL of blank plasma or sample.
-
For standards and quality control (QC) samples, add 10 µL of the standard spiking solution. For blank samples, add 10 µL of acetonitrile.
-
Add 10 µL of the working internal standard solution to all samples except the blank (add 10 µL of acetonitrile to the blank).
-
Vortex all samples for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water to all samples.
-
Vortex for another 30 seconds and then centrifuge at 14,000 rpm for 5 minutes.[1]
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge/plate with an appropriate solvent as per the manufacturer's instructions.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge/plate.
-
Wash the cartridge/plate to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Inject the reconstituted sample into the LC-MS/MS system. An Accucore C18 HPLC column (50 × 2.1 mm) can be used for rapid separation.[1]
-
Workflow Diagram
Liquid-Liquid Extraction (LLE) Method
Liquid-liquid extraction is a classic and effective method for separating dextrorphan from plasma components based on its partitioning between two immiscible liquid phases. A semi-automated 96-well based LLE procedure can significantly reduce sample preparation time.[2]
Quantitative Data Summary
| Parameter | Dextrorphan | Dextromethorphan |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | 0.01 ng/mL |
| Linearity Range | 0.02 - 5 ng/mL | 0.01 - 5 ng/mL |
| Intra-day Precision (CV) | < 11% | < 11% |
| Inter-day Precision (CV) | < 11% | < 11% |
| Accuracy | 92.9 - 102.5% | 92.9 - 102.5% |
Table 2: Quantitative performance data for the LLE-LC-MS/MS method.[3]
Experimental Protocol
Materials:
-
Human plasma samples
-
Dextrorphan and Dextromethorphan analytical standards
-
This compound internal standard
-
Ethyl acetate (B1210297)
-
Acidified water (e.g., with formic acid)
Procedure:
-
Sample Preparation:
-
Pipette plasma samples into a 96-well plate.
-
Add the internal standard (this compound) to each sample.
-
Add standards to blank plasma for calibration curve and QC samples.
-
-
Liquid-Liquid Extraction:
-
Add ethyl acetate to each well.[3]
-
Mix thoroughly to ensure extraction of the analytes into the organic phase.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
-
Back-Extraction (optional but recommended for cleaner samples):
-
Transfer the ethyl acetate (organic) layer to a new 96-well plate.
-
Add a small volume of acidified water to each well.
-
Mix thoroughly to back-extract the analytes into the acidic aqueous phase.[2]
-
Centrifuge the plate.
-
-
Analysis:
Workflow Diagram
Protein Precipitation Method
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.[4][5]
Quantitative Data Summary
While a specific quantitative data table for a dextrorphan protein precipitation method was not detailed in the provided search results, this method is widely used and can be validated to achieve similar performance to SPE and LLE methods. The key is to optimize the precipitating solvent and ratio to maximize protein removal and analyte recovery.
Experimental Protocol
Materials:
-
Plasma or serum samples
-
Dextrorphan and Dextromethorphan analytical standards
-
This compound internal standard
-
Acetonitrile (ACN), ice-cold
Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, add the plasma or serum sample.
-
Add the internal standard (this compound) to the sample.
-
For calibration standards and QCs, spike blank plasma with known concentrations of dextrorphan.
-
-
Protein Precipitation:
-
Separation:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the dextrorphan and internal standard.[5]
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system.
-
Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
Workflow Diagram
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Semi-automated liquid--liquid back-extraction in a 96-well format to decrease sample preparation time for the determination of dextromethorphan and dextrorphan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. filtrous.com [filtrous.com]
Application Notes and Protocols for Dextrorphan-d3 in Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of dextrorphan-d3 (B59725) as an internal standard for the accurate quantification of dextrorphan (B195859) in pharmacokinetic (PK) studies involving preclinical animal models. Detailed protocols for sample analysis are included to ensure reliable and reproducible results.
Introduction
Dextrorphan is the primary active metabolite of the widely used antitussive agent, dextromethorphan (B48470). Due to its own pharmacological activities, including NMDA receptor antagonism, understanding its pharmacokinetic profile is crucial in drug development and neuroscience research.[1] this compound, a stable isotope-labeled version of dextrorphan, serves as an ideal internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of dextrorphan quantification in biological matrices.[2]
Key Applications
-
Pharmacokinetic Studies: this compound is essential for delineating the absorption, distribution, metabolism, and excretion (ADME) of dextrorphan in various preclinical animal models, such as rats and dogs.
-
Bioavailability Studies: Accurate quantification using this compound allows for the precise determination of the bioavailability of dextrorphan following administration of dextromethorphan or dextrorphan itself.
-
Metabolism Studies: It aids in studying the metabolic fate of dextromethorphan and the formation and clearance of its active metabolite, dextrorphan.
-
Drug-Drug Interaction Studies: this compound can be used to reliably measure dextrorphan levels when investigating the influence of co-administered drugs on dextromethorphan metabolism.
Dextromethorphan Metabolism
Dextromethorphan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, dextrorphan, through O-demethylation.[3] Dextrorphan is then further metabolized, primarily through glucuronidation.[1]
Metabolic pathway of dextromethorphan to dextrorphan.
Experimental Protocols
A typical workflow for a preclinical pharmacokinetic study of dextrorphan using this compound as an internal standard is outlined below.
Workflow for a preclinical pharmacokinetic study.
Protocol 1: Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or Female
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Dosing:
-
Drug: Dextromethorphan hydrobromide
-
Dose: 10 mg/kg
-
Route of Administration: Oral gavage (p.o.) or intravenous (i.v.) via tail vein.
-
Vehicle: 0.5% methylcellulose (B11928114) in water or saline.
3. Blood Sampling:
-
Collection Site: Jugular vein or tail vein.
-
Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Volume: Approximately 100-200 µL per time point.
-
Anticoagulant: K2-EDTA or heparin.
-
Processing: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Dextrorphan: m/z 258.2 → 157.2
-
This compound: m/z 261.2 → 157.2
-
Protocol 2: Pharmacokinetic Study in Dogs
1. Animal Model:
-
Species: Beagle dogs
-
Sex: Male or Female
-
Weight: 8-12 kg
-
Housing: Standard kennel conditions with access to food and water.
2. Dosing:
-
Drug: Dextromethorphan hydrobromide
-
Dose: 2.2 mg/kg (i.v.) or 5 mg/kg (p.o.).[1]
-
Route of Administration: Intravenous infusion or oral capsule.
-
Vehicle: Saline for i.v. administration.
3. Blood Sampling:
-
Collection Site: Cephalic or saphenous vein.
-
Time Points: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Volume: Approximately 1-2 mL per time point.
-
Anticoagulant: K2-EDTA or heparin.
-
Processing: Process blood samples as described for rats.
4. Sample Preparation and LC-MS/MS Analysis:
-
Follow the same procedure as described for the rat plasma samples.
Data Presentation
The following tables summarize representative pharmacokinetic parameters of dextromethorphan and dextrorphan in preclinical animal models. Note that these values can vary depending on the study design, including the dose, route of administration, and analytical methods used.
Table 1: Pharmacokinetic Parameters of Dextromethorphan in Rats
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Dextromethorphan | i.v. | 10 | 15.3 | - | 435.7 (ng·min/mL) | 2.6 |
| i.p. | 30 | - | - | - | - | |
| Dextrorphan | i.p. (from DXM) | 30 | ~1.0 (nmol/g brain) | 1 | - | - |
Data adapted from studies in Sprague-Dawley and Wistar rats.[4][5]
Table 2: Pharmacokinetic Parameters of Dextromethorphan in Dogs
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Dextromethorphan | i.v. | 2.2 | - | - | - | 2.0 ± 0.6 |
| p.o. | 5 | - | - | - | - | |
| Dextrorphan | i.v. (from DXM) | 2.2 | Not Detected (Free) | - | - | - |
| p.o. (from DXM) | 5 | Not Detected (Free) | - | - | - |
Data from a study in healthy dogs. Free dextrorphan was not detected, but conjugated dextrorphan was present.[1]
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of dextrorphan in preclinical pharmacokinetic studies. The detailed protocols and methodologies provided in these application notes offer a robust framework for researchers to conduct reliable bioanalytical assays, leading to a better understanding of the pharmacokinetic properties of this important active metabolite.
References
- 1. Plasma profile and pharmacokinetics of dextromethorphan after intravenous and oral administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. researchgate.net [researchgate.net]
- 4. arch.ies.gov.pl [arch.ies.gov.pl]
- 5. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dextrorphan-d3 & LC-MS/MS Matrix Effects
Welcome to the technical support center for troubleshooting matrix effects with Dextrorphan-d3 in LC-MS/MS bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis when using this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] When using this compound as an internal standard (IS), the goal is for it to experience the same matrix effects as the unlabeled dextrorphan (B195859), thus providing a consistent analyte-to-IS ratio for accurate quantification.[2] However, if the matrix effect is not uniform, it can lead to inaccurate and imprecise results.[3]
Q2: I am observing a high variability in the this compound signal across my samples. What are the potential causes?
A: High variability in the internal standard signal is a common indicator of inconsistent matrix effects. Potential causes include:
-
Inconsistent Sample Cleanup: The efficiency of your sample preparation method (e.g., protein precipitation, SPE) may vary from sample to sample, leading to different levels of matrix components in the final extracts.[4]
-
Pipetting Errors: Inaccurate pipetting of the this compound solution can lead to variability.[4]
-
Chromatographic Issues: A shifting retention time for this compound can cause it to elute in a region with different matrix effects.[4]
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can also contribute to signal variability.[4]
Q3: Can this compound perfectly compensate for all matrix effects?
A: While stable isotope-labeled internal standards like this compound are the gold standard, they may not always perfectly compensate for matrix effects.[5] This can happen if the analyte and the internal standard have slightly different retention times, causing them to experience different co-eluting interferences. Additionally, a stable isotope-labeled internal standard might mask issues with extraction recovery or analyte stability.[5]
Q4: My this compound signal is consistently low in all my samples compared to the standards. What should I investigate?
A: A consistently low signal for this compound in your samples suggests a systematic issue. Consider the following:
-
Matrix-Induced Ion Suppression: Components in your sample matrix, such as phospholipids, are likely causing significant ion suppression.[6]
-
Incorrect Internal Standard Concentration: The concentration of your this compound working solution might be incorrect. It's advisable to prepare a fresh solution.[4]
-
Suboptimal MS Source Conditions: The ion source parameters may not be optimal for this compound in the presence of the sample matrix.
Troubleshooting Guides
Issue 1: Inconsistent this compound Peak Area Between Samples
This is a frequent problem that can compromise the reliability of your quantitative data. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting inconsistent internal standard peak area.
Issue 2: Significant Ion Suppression Observed
When you notice a general decrease in the signal intensity of both dextrorphan and this compound in your samples compared to neat solutions, it's a clear sign of ion suppression.
Caption: Strategies to mitigate significant ion suppression.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of dextrorphan, providing insights into the effectiveness of different sample preparation and analytical methods.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Recovery (%) | 57 - 74%[7] | >87.4%[8] |
| Matrix Effect (%) | ≤11.8%[9] | -0.5% to 7.4%[10] |
| Precision (%CV) | <18.85%[7] | <8%[10] |
| Accuracy (%) | 91.9% to 107%[8] | ≤14% deviation[10] |
Table 2: Method Validation Parameters for Dextrorphan Analysis
| Parameter | Oral Fluid[9] | Plasma[8] | Skeletal Remains[11] |
| Linear Range | 1-100 ng/mL | 2.5-320 ng/mL | 25-2000 ng/mL |
| LLOQ | Not specified | 1.25 ng/mL | 25 ng/mL |
| Intra-assay Precision (%CV) | ≤7.5% | <10.5% | <20% |
| Inter-assay Precision (%CV) | ≤7.5% | <14.7% | <20% |
| Accuracy Deviation (%) | -13.6 to 8.8% | -8.1 to 7% | Within 20% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Dextrorphan from Plasma
This protocol is adapted from a method utilizing SPE for the analysis of dextromethorphan (B48470) and dextrorphan in rat plasma.[10]
-
Sample Pretreatment:
-
To 180 µL of plasma sample, add 10 µL of this compound working solution.
-
For standards and QCs, add 10 µL of the respective spiking solution. For blanks, add 10 µL of acetonitrile (B52724).
-
Vortex all samples for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water.
-
Vortex for another 30 seconds and then centrifuge at 14,000 rpm for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a SOLA CX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pretreated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Protocol 2: Protein Precipitation for Dextrorphan from Oral Fluid
This protocol is based on a simple and rapid method for the determination of dextromethorphan and dextrorphan in human oral fluid.[9]
-
Sample Preparation:
-
To 100 µL of oral fluid, add 200 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Post-Extraction Spike Experiment to Quantify Matrix Effects
This experiment is crucial for assessing the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Dextrorphan and this compound into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Extract blank plasma (or the matrix of interest) using your established protocol. Spike Dextrorphan and this compound into the final extract.
-
Set C (Pre-Spike Sample): Spike Dextrorphan and this compound into blank plasma before extraction and proceed with the sample preparation protocol.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A matrix effect value of 100% indicates no effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Standardization of method for the analysis of dextromethorphan in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of dextromethorphan in human plasma using pipette tip solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel and simple LC-MS/MS quantitative method for dextromethorphan and dextrorphan in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Accurate Quantification of Dextrorphan-d3
Welcome to the technical support center for the accurate quantification of dextrorphan (B195859) and its deuterated internal standard, dextrorphan-d3 (B59725). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in quantitative analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary function is to compensate for variability during the entire analytical workflow.[1] By adding a known and constant concentration of this compound to all samples, calibration standards, and quality controls, it allows for accurate quantification of dextrorphan. This normalization corrects for variations in sample preparation, extraction recovery, injection volume, and instrument response, including matrix effects like ion suppression or enhancement.[1][2][3] The quantification is based on the ratio of the analyte signal to the internal standard signal, which significantly improves the precision and accuracy of the results.[1][3]
Q2: What are the characteristics of an ideal deuterated internal standard like this compound?
A2: An ideal deuterated internal standard should:
-
Be chemically and structurally almost identical to the analyte to ensure similar behavior during sample processing and analysis.[1]
-
Co-elute with the analyte to experience the same matrix effects.[1]
-
Have a sufficient mass difference (typically ≥ 3 amu) to be distinguishable from the analyte by the mass spectrometer and to prevent isotopic crosstalk.[1]
-
Possess high isotopic and chemical purity.[1]
-
Have deuterium (B1214612) atoms placed on stable positions of the molecule to prevent back-exchange with hydrogen from the solvent or matrix.[1][4]
Q3: Is there a single "correct" concentration to use for this compound?
A3: No, there is no universal concentration for this compound. The optimal concentration is method-specific and depends on several factors, including the expected concentration range of dextrorphan in the samples, the sensitivity of the mass spectrometer, and the potential for matrix effects.[1] A common practice is to use a concentration that is within the same order of magnitude as the analyte.[3]
Q4: What are the consequences of using a suboptimal concentration of this compound?
A4: Using a suboptimal concentration can lead to several issues:
-
Too Low: A concentration that is significantly lower than the analyte may lead to a weak signal that is more susceptible to ion suppression and may fall outside the linear range of the detector, resulting in poor precision.[4]
-
Too High: An excessively high concentration can cause detector saturation, leading to a non-linear response. It can also increase the risk of isotopic contribution to the analyte signal (crosstalk).
-
Disproportionate Analyte/IS Ratio: A large disparity between the analyte and internal standard signals can result in less accurate integration and reduced precision.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound peak area across a run | Inconsistent addition of the internal standard to samples. | Review and optimize the sample preparation workflow to ensure precise and consistent spiking of the internal standard in every sample, calibrator, and QC.[1] |
| Instability of the LC-MS/MS system. | Perform system suitability tests to check for injection precision and detector stability.[1] Check for leaks, and ensure the autosampler is functioning correctly. | |
| Degradation of this compound. | Ensure proper storage of stock and working solutions as per the manufacturer's recommendations (e.g., at -20°C).[5] Avoid repeated freeze-thaw cycles.[4] | |
| Non-linear calibration curve at higher concentrations | The concentration of this compound is too high, leading to detector saturation or competitive ionization. | A general guideline is to use an internal standard concentration that produces a signal intensity approximately 50% of that of the highest calibration standard.[1] Experiment with reducing the this compound concentration to see if linearity improves.[1] |
| The concentration of the highest calibrator is outside the linear dynamic range of the instrument. | Dilute the upper limit of quantitation (ULOQ) standard or adjust the calibration range. | |
| Poor accuracy and precision of quality control (QC) samples | The concentration of this compound is not optimal for the entire calibration range. | Re-optimize the this compound concentration. The chosen concentration should provide a stable and reliable signal across the entire analytical range.[1] |
| Significant and variable matrix effects. | Ensure dextrorphan and this compound co-elute to compensate for matrix effects.[1] Improve sample cleanup procedures to remove interfering matrix components.[6] | |
| This compound signal is suppressed or enhanced | Co-elution of matrix components that affect the ionization of the internal standard. | Modify the chromatographic method to separate the interfering peaks from the internal standard.[6] Enhance the sample preparation method to remove more of the matrix components.[6] |
| The "deuterium isotope effect" causes a slight shift in retention time between dextrorphan and this compound, leading to differential ion suppression.[4] | While often minimal, significant separation can be problematic. Adjusting the chromatographic conditions (e.g., gradient, column chemistry) may help to minimize this separation. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reliable signal across the entire calibration range without causing detector saturation.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of at least 5-7 calibration standards of dextrorphan covering the expected analytical range of your samples.[1]
-
Prepare a Range of Internal Standard Spiking Solutions: Prepare 3 to 5 different concentrations of this compound. A good starting point is to have concentrations that are expected to be in the low, middle, and high range of your analyte's concentration.[1]
-
Spike and Process Samples: For each this compound concentration, prepare a full set of calibration standards by spiking the dextrorphan standards with the respective this compound solution. Process these samples using your established extraction procedure (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS Analysis: Analyze all sets of samples by LC-MS/MS.
-
Data Evaluation:
-
Construct a calibration curve for each set of standards.
-
Evaluate the linearity (R²) of each curve.
-
Assess the stability of the this compound peak area across the calibration standards for each concentration level.
-
-
Selection Criteria: Choose the this compound concentration that results in a calibration curve with the best linearity (R² closest to 1.0) and a stable internal standard signal across the entire analytical range.[1]
Protocol 2: Sample Preparation using Protein Precipitation (Example)
This is an example protocol and may need to be optimized for your specific matrix.
Materials:
-
Blank biological matrix (e.g., plasma, oral fluid)
-
Dextrorphan and this compound stock solutions
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent
Procedure:
-
To 100 µL of blank matrix, sample, calibrator, or quality control in a microcentrifuge tube, add the chosen volume of this compound working solution.
-
For calibrators and QCs, add the corresponding volume of dextrorphan working solution. For blank and unknown samples, add an equivalent volume of solvent.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30-60 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: General workflow for sample analysis using an internal standard.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 1217978-17-0 [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Improving peak shape and resolution for Dextrorphan-d3 in chromatography
Welcome to the technical support center for optimizing the chromatography of Dextrorphan-d3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the common causes?
A1: Peak tailing for this compound, a basic compound, is often caused by interactions with acidic silanol (B1196071) groups on the surface of silica-based columns.[1][2] Other potential causes include:
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of Dextrorphan (B195859), it can exist in both ionized and non-ionized forms, leading to poor peak shape.[3]
-
Column overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[3]
-
Column degradation: Loss of stationary phase or accumulation of contaminants can create active sites that cause tailing.[1][4]
-
System dead volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[5]
Q2: My deuterated internal standard (this compound) has a different retention time than my non-deuterated analyte. Is this normal?
A2: Yes, it is not uncommon for a deuterated internal standard to have a slightly different retention time than the non-deuterated analyte.[6] This phenomenon is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6][7] While a small, consistent shift may not be problematic, significant separation can lead to inaccurate quantification due to differential matrix effects.[6][7]
Q3: How can I improve the resolution between this compound and other components in my sample?
A3: To improve resolution, you can:
-
Optimize the mobile phase: Adjust the organic solvent percentage, try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile), or modify the pH.
-
Change the column: Use a column with a different stationary phase (e.g., C18, Phenyl) or a smaller particle size for higher efficiency.[8][9]
-
Adjust the gradient: A shallower gradient can help to better separate closely eluting peaks.
-
Modify the flow rate: Lowering the flow rate can sometimes improve resolution, but will increase run time.
Q4: What type of column is best suited for this compound analysis?
A4: C18 columns are commonly used and have been shown to provide excellent peak shape and resolution for Dextrorphan and its metabolites.[8][10] Phenyl columns have also been used successfully.[9][11] For basic compounds like Dextrorphan, using a column with high-purity silica (B1680970) and effective end-capping is recommended to minimize silanol interactions.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound chromatography.
Issue 1: Peak Tailing
Troubleshooting Steps:
-
Initial Checks:
-
Mobile Phase Optimization:
-
pH Adjustment: Dextrorphan is a basic compound. Lowering the mobile phase pH with an additive like formic acid (typically 0.1%) will ensure the analyte is fully protonated and can minimize interactions with residual silanols.[5]
-
Buffer Addition: Using a buffer, such as ammonium formate (B1220265) or ammonium acetate, can help to mask silanol activity and improve peak shape.[2][12] Start with a concentration of 5-10 mM.
-
-
Column Evaluation:
-
If mobile phase optimization does not resolve the issue, the column itself may be the problem.
-
Replace the column with a new one of the same type to see if performance is restored.
-
If tailing persists with a new column, consider a column with a different stationary phase chemistry that is better suited for basic compounds.
-
-
Sample Concentration:
-
Overloading the column can lead to peak tailing.[3]
-
Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves, this indicates that column overload was the issue.
-
Issue 2: Poor Resolution / Co-elution with Dextrorphan
Troubleshooting Steps:
-
Gradient Modification:
-
If using a gradient, decrease the slope (i.e., make it shallower) around the elution time of this compound. This will increase the separation time between closely eluting peaks.
-
-
Mobile Phase Composition:
-
Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile (B52724), try substituting it with methanol, or vice versa.
-
Ternary Mobile Phase: In some cases, a mixture of two organic solvents (e.g., acetonitrile and methanol) with the aqueous phase can provide unique selectivity.
-
-
Column Temperature:
-
Varying the column temperature can alter the selectivity of the separation. Analyze your sample at temperatures both above and below your current method's temperature (e.g., in 5-10°C increments) to see if resolution improves.
-
-
Column Chemistry:
-
If the above steps do not provide adequate resolution, a different column chemistry may be required. The interaction mechanisms of different stationary phases (e.g., C18 vs. Phenyl vs. embedded polar group) can result in significant changes in elution order and separation.
-
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
| Parameter | Condition |
| LC Column | C18, 2.6 µm, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS Detection | ESI+, Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be optimized for your instrument |
Note: A similar method was shown to achieve good peak shape and a run time of under 2 minutes for dextrorphan.[8]
Protocol 2: Sample Preparation (Protein Precipitation)
This is a common and straightforward method for cleaning up biological samples before injection.
-
To 100 µL of sample (e.g., plasma, urine), add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical parameters for Dextrorphan analysis.
Table 1: Example LC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Table 2: Mass Spectrometry Parameters for Dextrorphan and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dextrorphan | 258.2 | 157.1 |
| This compound | 261.2 | 160.1 |
Note: Specific m/z values may need to be optimized based on the instrument and source conditions. A study on the quantification of dextromethorphan (B48470) and its metabolites provides similar values.[13]
References
- 1. waters.com [waters.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A novel and simple LC-MS/MS quantitative method for dextromethorphan and dextrorphan in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. A novel and simple LC-MS/MS quantitative method for dextromethorphan and dextrorphan in oral fluid. | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dextrorphan-d3 Analysis in Mass Spectrometry
Welcome to the technical support center for addressing challenges related to the analysis of Dextrorphan-d3 in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) reduce the ionization efficiency of the target analyte, in this case, this compound.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] Even with highly selective MS/MS methods, ion suppression in the ion source can compromise results.[1][4]
Q2: I'm using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this automatically correct for ion suppression?
A2: Ideally, yes. The core assumption is that a SIL-IS like this compound will co-elute with the non-labeled analyte and experience the same degree of ion suppression, allowing for accurate correction through ratio-based calculations.[1][2] However, this isn't always the case. A phenomenon known as "differential matrix effects" can occur, where the analyte and the internal standard are affected differently by ion suppression, leading to inaccurate quantification.[1]
Q3: Why might this compound fail to compensate for ion suppression?
A3: The primary reason is a chromatographic shift due to the deuterium (B1214612) isotope effect.[1][5] The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially causing this compound to have a slightly different retention time than the native analyte.[1] If this separation, even if minor, causes them to elute into regions with varying levels of matrix components, they will experience different degrees of ion suppression, rendering the correction invalid.[6]
Q4: How can I definitively determine if ion suppression is affecting my this compound signal?
A4: The most common and effective method is a post-column infusion experiment.[5] This technique helps to map regions of ion suppression across your chromatographic gradient. By identifying these zones, you can adjust your method to ensure this compound and your analyte elute in a region with minimal signal suppression.
Q5: What are some immediate steps I can take to mitigate ion suppression of this compound?
A5: Here are a few key strategies:
-
Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simpler methods like protein precipitation.[1]
-
Optimize Chromatography: Adjust your LC method (e.g., gradient profile, column chemistry) to separate this compound and your analyte from the regions of ion suppression.[6]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[1][5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Action(s) |
| Low this compound Signal in Sample vs. Standard Solution | Significant ion suppression from the sample matrix.[5] | 1. Perform a post-column infusion experiment to identify suppression zones.[5] 2. Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][7] 3. Modify the LC gradient to move the elution of this compound away from interfering peaks. 4. Dilute the sample if sensitivity allows.[1] |
| Inconsistent Analyte/Dextrorphan-d3 Ratio Across Samples | 1. Differential ion suppression due to chromatographic shift (isotope effect).[1] 2. Variable matrix composition between different sample lots.[5] | 1. Carefully examine chromatograms for co-elution of the analyte and this compound.[1] 2. Adjust chromatographic conditions (mobile phase, gradient, temperature) to achieve perfect co-elution.[1][5] 3. If co-elution is not possible, consider a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1][6] 4. Re-validate the method with each new lot of biological matrix.[5] |
| Decreasing this compound Signal Over a Long Analytical Run | Buildup of matrix components on the analytical column or in the mass spectrometer's ion source.[5] | 1. Incorporate a more rigorous column wash step between injections.[5] 2. Perform regular preventative maintenance and cleaning of the ion source according to the manufacturer's guidelines.[1][5] |
| Poor Peak Shape for this compound | 1. Suboptimal chromatographic conditions. 2. Interaction with metal surfaces in the LC system (less common but possible). | 1. Experiment with different analytical columns (e.g., C18, Phenyl).[8][9] 2. Adjust mobile phase pH and organic solvent composition. 3. For persistent issues with peak tailing, consider using a metal-free or PEEK-lined LC system and column.[1] |
Quantitative Data Summary
The following table summarizes data from a study on dextromethorphan (B48470) and dextrorphan (B195859), which can serve as a reference for expected performance when developing methods for this compound.
| Parameter | Dextromethorphan | Dextrorphan | Dextromethorphan-d3 (IS) | Reference |
| Matrix Suppression | -0.5% | 7.4% | Not explicitly stated, but low matrix effects were reported for all compounds. | [8] |
| Recovery | 95.4% | 101.6% | Not explicitly stated, but recovery was consistent for all compounds. | [8] |
| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | N/A | [8] |
| Precision (%CV) | ≤ 8% | ≤ 8% | N/A | [8] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of this compound
-
Blank, extracted sample matrix (e.g., plasma, urine)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the assay.
-
Using a syringe pump and a tee-union, continuously infuse a dilute solution of this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Allow the system to stabilize to obtain a constant, elevated baseline signal for the this compound transition.
-
Inject a blank matrix extract (prepared using your standard sample preparation method).
-
Monitor the this compound signal. Any significant drop in the baseline signal indicates a region of ion suppression. A rise would indicate ion enhancement.[4][5]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To effectively remove matrix interferences from biological samples prior to LC-MS/MS analysis.
Materials:
-
SOLA™ CX solid-phase extraction cartridges or plates
-
Biological fluid sample (e.g., plasma)
-
0.1% Formic acid in water
-
Acetonitrile
-
Working internal standard solution (this compound in acetonitrile)
Procedure:
-
To 180 µL of the plasma sample, add 10 µL of the this compound internal standard solution. For blank samples, add 10 µL of acetonitrile.
-
Vortex the samples for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water to each sample.
-
Vortex again for 30 seconds and then centrifuge at 14,000 rpm for 5 minutes.
-
Load the supernatant onto the SOLA™ CX SPE plate/cartridge.
-
Wash the cartridge with an appropriate solvent to remove polar interferences.
-
Elute the this compound and analyte of interest using a suitable elution solvent.
-
Evaporate the elution solvent and reconstitute the residue in a solvent compatible with the initial LC mobile phase.[5]
Visualizations
Caption: Mechanism of ion suppression in the mass spectrometer source.
Caption: Troubleshooting workflow for this compound ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A novel and simple LC-MS/MS quantitative method for dextromethorphan and dextrorphan in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing background noise in Dextrorphan-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the analysis of Dextrorphan-d3, a common internal standard in pharmacokinetic studies of Dextromethorphan.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound LC-MS/MS analysis?
A1: High background noise in the LC-MS/MS analysis of this compound can originate from several sources, which can be broadly categorized as chemical, electronic, and environmental.[1]
-
Chemical Noise: This is the most common source and arises from ions other than this compound being detected.[1] Common culprits include:
-
Solvent Impurities and Adducts: Even high-purity, LC-MS grade solvents can contain trace impurities or form clusters and adducts that contribute to background noise.[1][2]
-
Plasticizers: Compounds like phthalates can leach from plastic labware (e.g., tubing, containers) and are a frequent source of contamination.[1][3]
-
Polymers: Polyethylene glycol (PEG) and polypropylene (B1209903) glycol (PPG) are ubiquitous contaminants that can appear in mass spectra.[4]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and cause ion suppression or enhancement, effectively increasing the baseline noise.[5]
-
-
Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components.[1]
-
Environmental Noise: Contaminants from the laboratory environment, such as dust particles and volatile organic compounds, can enter the mass spectrometer and increase background noise.[1]
Q2: How can I determine if the background noise I'm observing is chemical or electronic in origin?
A2: A simple diagnostic test can help differentiate between chemical and electronic noise. Turn off the electrospray ionization (ESI) source voltage and stop the liquid flow. If the noise level in the total ion chromatogram (TIC) decreases significantly, the noise is likely chemical in origin.[1] If the noise persists, it is more likely to be electronic noise, which may require servicing by a qualified engineer.
Q3: My baseline is consistently high, even in blank injections. What are the likely causes and how can I address this?
A3: A consistently high baseline, especially in blank injections, strongly suggests contamination within your LC-MS system. The most common causes are contaminated solvents or a dirty LC system.
-
Contaminated Solvents/Mobile Phase: Always use fresh, high-purity, LC-MS grade solvents.[1][2] Ensure mobile phase additives, like formic acid or ammonium (B1175870) acetate, are also of high purity.[6] Filtering solvents before use can also be beneficial.[1]
-
Contaminated LC System: Residues from previous samples, buffer salts, or poor-quality solvents can accumulate in the LC system, leading to high background noise.[7] A thorough system flush is recommended.
Q4: What is the best way to clean my LC system to reduce background noise?
A4: A systematic flushing of the entire LC system with a series of high-purity solvents is an effective way to remove contaminants. A common procedure involves flushing with progressively less polar and then more polar solvents. For detailed instructions, refer to the "Experimental Protocols" section below.
Q5: I suspect my ion source is dirty. What are the symptoms and how should I clean it?
A5: A dirty ion source can lead to reduced signal intensity and increased background noise.[1] Symptoms include a gradual decrease in sensitivity over time and the appearance of contaminant peaks in your spectra. Cleaning the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions can significantly improve performance.[1][6] For a general cleaning protocol, see the "Experimental Protocols" section.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues related to background noise in this compound analysis.
Guide 1: Troubleshooting High Background Noise in the Total Ion Chromatogram (TIC)
If you observe a high and noisy baseline in your TIC, follow these steps to diagnose and resolve the issue.
Step 1: Isolate the Source of the Noise
-
LC vs. MS: To determine if the noise is originating from the LC system or the MS, you can bypass the LC column and flow mobile phase directly from the pump to the mass spectrometer. If the noise decreases, the column or other upstream components are likely the source. If the noise persists, the issue may be with the mobile phase, the MS ion source, or the MS itself.[8]
Step 2: Check for Common Contaminants
-
Solvents and Mobile Phase: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[1][2]
-
Sample Preparation: Run a "mock" extraction of a blank matrix to see if contamination is introduced during your sample preparation workflow. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components that can contribute to background noise.[9]
-
Labware: Switch to glass or polypropylene containers to avoid plasticizer contamination.[1]
Step 3: System Cleaning
-
LC System Flush: Perform a thorough flush of your LC system. (See Experimental Protocol 1).
-
Ion Source Cleaning: If the problem persists, clean the ion source. (See Experimental Protocol 2).
Guide 2: Addressing Matrix Effects
Matrix effects can significantly impact the accuracy and precision of this compound quantification by causing ion suppression or enhancement.
Step 1: Assess for Matrix Effects
-
Post-Column Infusion: This method can qualitatively assess matrix effects. A constant flow of this compound is infused into the LC eluent after the column, and a blank sample extract is injected. Any dip or rise in the this compound signal indicates ion suppression or enhancement from co-eluting matrix components.[10]
Step 2: Mitigate Matrix Effects
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds through optimized sample preparation.[9] Techniques like solid-phase extraction (SPE) are often more effective at removing matrix components than simple protein precipitation.[11][12]
-
Chromatographic Separation: Adjust your chromatographic method to separate this compound from co-eluting matrix components. This can involve changing the gradient, mobile phase composition, or the column itself.
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and lessen their impact.
Data Presentation
Table 1: Common Background Ions and Their Potential Sources
| m/z (Mass-to-Charge Ratio) | Compound Class/Identity | Common Sources |
| 279, 391 | Phthalates | Plastic labware (tubing, containers, vial caps)[1] |
| Varies (repeating units of 44 Da) | Polyethylene Glycol (PEG) | Surfactants, detergents, cosmetics, various industrial applications[2][4] |
| Varies (repeating units of 58 Da) | Polypropylene Glycol (PPG) | Lubricants, surfactants[4] |
| Varies | Solvent Clusters and Adducts | Mobile phase components (e.g., acetonitrile (B52724), methanol (B129727), water, additives)[1][13] |
| Varies | Fatty Acids | Biological samples, fingerprints |
| Varies | Siloxanes | Silicone tubing, septa, grease |
Experimental Protocols
Experimental Protocol 1: LC System Flush for Background Noise Reduction
Objective: To remove chemical contamination from the LC system.
Materials:
-
High-purity, LC-MS grade water
-
High-purity, LC-MS grade isopropanol (B130326) (IPA)
-
High-purity, LC-MS grade acetonitrile (ACN)
-
High-purity, LC-MS grade methanol (MeOH)
-
A union to replace the column
Procedure:
-
Remove the column and replace it with a union.
-
Place all solvent lines in a bottle of fresh, high-purity isopropanol.
-
Flush the system with 100% IPA at a low flow rate (e.g., 0.2 mL/min) for at least 1 hour.
-
Replace the IPA with high-purity ACN and flush for 30 minutes.
-
Replace the ACN with high-purity MeOH and flush for 30 minutes.
-
Replace the MeOH with high-purity water and flush for 30 minutes.
-
Re-equilibrate the system with your initial mobile phase conditions.
-
Run a blank injection to assess the background noise level.
Experimental Protocol 2: General Ion Source Cleaning
Objective: To remove contamination from the ion source to improve sensitivity and reduce noise.
Disclaimer: Always follow the specific instructions provided by your instrument manufacturer. This is a general guideline.
Materials:
-
Lint-free swabs
-
High-purity, LC-MS grade water
-
High-purity, LC-MS grade methanol or isopropanol
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Vent the mass spectrometer according to the manufacturer's instructions.
-
Once vented, carefully remove the ion source components as outlined in your instrument's manual (e.g., capillary, skimmer, cones).
-
Soncate the removable metal parts in a beaker with high-purity water for 15 minutes, followed by sonication in methanol or isopropanol for another 15 minutes.
-
For non-sonicated parts, gently wipe surfaces with lint-free swabs wetted with methanol or isopropanol.
-
Allow all components to dry completely before reassembly. A stream of clean nitrogen gas can be used to expedite drying.[1]
-
Carefully reassemble the ion source, close the instrument, and pump down the system.
-
Allow the system to stabilize before performing system checks and calibrations.
Visualizations
Caption: A systematic workflow for troubleshooting high background noise.
Caption: Pathway of common contaminants to the MS detector.
Caption: Decision tree for optimizing sample preparation to reduce matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Dextrorphan-d3 Stability in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dextrorphan-d3 (B59725) as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in processed samples critical?
A1: this compound is a deuterated form of dextrorphan (B195859), the primary active metabolite of the cough suppressant dextromethorphan. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of dextrorphan in biological matrices like plasma. The stability of this compound is paramount because its degradation can lead to inaccurate and unreliable quantification of the target analyte, dextrorphan. Ensuring the stability of the internal standard throughout sample collection, processing, storage, and analysis is a fundamental requirement for robust and reproducible bioanalytical data.
Q2: What are the primary factors that can affect the stability of this compound in processed biological samples?
A2: The stability of this compound can be influenced by several factors, similar to its non-deuterated counterpart. These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation. Improper long-term storage temperatures are a major cause of instability.
-
pH: Extreme pH conditions (highly acidic or alkaline) can potentially promote hydrolysis or other degradation pathways.
-
Oxidation: Exposure to oxidative conditions may lead to the formation of degradation products.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Enzymatic Degradation: Although less of a concern in processed samples where proteins are precipitated, residual enzymatic activity could potentially affect stability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the integrity of the analyte and the internal standard.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on general guidelines for bioanalytical sample storage, the following conditions are recommended:
-
Short-Term Storage: For short durations (e.g., up to 24 hours), processed samples should be stored in an autosampler at a controlled, cool temperature, typically 2-8°C.
-
Long-Term Storage: For long-term storage, processed samples and stock solutions should be kept frozen at -20°C or, preferably, at -80°C to minimize degradation.
-
Protection from Light: It is advisable to store samples in amber-colored tubes or in the dark to minimize potential photodegradation.
Q4: Is there a risk of deuterium (B1214612) exchange with this compound?
A4: Deuterium exchange is a potential concern for some deuterated internal standards, where deuterium atoms can be replaced by hydrogen atoms from the surrounding solvent or matrix, leading to a loss of the mass difference between the IS and the analyte. For this compound, the deuterium atoms are on the N-methyl group. This position is generally considered stable under typical bioanalytical conditions. However, exposure to extreme pH or temperature conditions could potentially facilitate exchange. It is crucial to evaluate the isotopic purity of the internal standard throughout the analytical run.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of biological samples containing this compound.
| Issue | Potential Cause | Recommended Action |
| Decreasing this compound peak area over a run | Instability in the autosampler. | Investigate the stability of this compound in the autosampler conditions. One study has shown dextrorphan to be stable for at least 22 hours at room temperature in processed samples. If your run is longer, consider refrigerating the autosampler (e.g., 4°C) and re-validating the stability under these conditions. |
| Adsorption to vials or tubing. | Use silanized or low-adsorption vials and tubing. Ensure the pH of the mobile phase is appropriate to keep this compound in its ionized form to minimize adsorption. | |
| High variability in this compound response between samples | Inconsistent sample processing. | Ensure consistent timing and execution of each step in the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). |
| Matrix effects. | The presence of endogenous components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. Optimize the sample clean-up procedure to remove interfering substances. | |
| Appearance of unexpected peaks near the this compound peak | Degradation of this compound. | This could indicate the formation of degradation products. Forced degradation studies on the parent drug, dextromethorphan, have shown it degrades under oxidative and photolytic conditions. Investigate potential sources of oxidation (e.g., exposure to air, presence of peroxides in solvents) and protect samples from light. |
| Contamination. | Check all solvents, reagents, and labware for contamination. | |
| Loss of recovery after freeze-thaw cycles | Freeze-thaw instability. | Dextrorphan has been shown to be stable through multiple freeze-thaw cycles in some validated methods, although specific quantitative data is often not published. If you suspect instability, perform a specific freeze-thaw stability experiment as part of your method validation. Limit the number of freeze-thaw cycles for all samples. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the stability of dextrorphan. Since this compound is a stable isotope-labeled version, its stability is expected to be comparable to that of dextrorphan.
| Stability Type | Matrix/Solvent | Storage Condition | Duration | Result | Reference |
| Processed Sample Stability | Processed Plasma | Room Temperature | 22 hours | Stable | |
| Stock Solution Stability | Not Specified | 2°C to 8°C | 40 days | Stable | |
| Whole Blood Stability | Whole Blood | Not Specified | 2 hours | Stable |
Note: The term "Stable" in the table indicates that the analyte met the acceptance criteria of the respective study, which is typically within ±15% of the initial concentration.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability of this compound in a Biological Matrix
Objective: To determine the stability of this compound in a biological matrix (e.g., human plasma) after multiple freeze-thaw cycles.
Materials:
-
Blank human plasma
-
This compound stock solution
-
Dextrorphan stock solution
-
LC-MS/MS system
-
Appropriate solvents and reagents for sample processing
Methodology:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking blank plasma with known amounts of dextrorphan and a consistent concentration of this compound.
-
One set of QC samples (the baseline samples) is processed and analyzed immediately.
-
The second set of QC samples (the freeze-thaw samples) is stored at -20°C or -80°C for at least 24 hours.
-
The freeze-thaw samples are then thawed completely at room temperature.
-
Once thawed, the samples are refrozen at -20°C or -80°C for at least 12 hours.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., three or five cycles).
-
After the final thaw, process the freeze-thaw QC samples and analyze them by LC-MS/MS along with a fresh set of calibration standards.
-
Calculate the concentration of dextrorphan in the freeze-thaw QC samples and compare it to the baseline samples. The mean concentration of the freeze-thaw samples should be within ±15% of the mean concentration of the baseline samples. Also, monitor the peak area of this compound for any significant changes.
Protocol 2: Assessment of Autosampler Stability of this compound in Processed Samples
Objective: To determine the stability of this compound in the final processed sample extract when kept in the autosampler for a specific duration.
Methodology:
-
Prepare a set of QC samples at low and high concentrations in the biological matrix.
-
Process these QC samples according to the established bioanalytical method.
-
Analyze a subset of the processed QC samples immediately (time zero).
-
Place the remaining processed QC samples in the autosampler set at a specific temperature (e.g., 4°C or room temperature).
-
Re-inject the samples at various time points (e.g., 4, 8, 12, 24 hours) or at the end of the expected analytical run time.
-
Compare the peak area response of this compound and the calculated concentration of dextrorphan at each time point to the time zero results. The results should be within ±15% of the initial values.
Visualizations
Caption: Figure 1: Potential Degradation Pathway of Dextrorphan.
Caption: Figure 2: Experimental Workflow for Stability Assessment.
Technical Support Center: Overcoming Poor Recovery of Dextrorphan-d3
Welcome to the technical support center for troubleshooting issues related to the sample extraction of Dextrorphan-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for improving the recovery of this internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Dextrorphan (B195859), where three hydrogen atoms have been replaced by deuterium (B1214612) atoms.[1][2][3][4][5] It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based bioanalysis for the detection of Dextrorphan.[2][4][5] Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it can be added to a sample at a known concentration to account for variability during sample preparation, chromatography, and detection.[6]
Q2: What is considered poor recovery for this compound?
While there isn't a universal value, a consistent and reproducible recovery is more critical than a high one. However, excessively low or highly variable recovery can signal issues with the analytical method. Generally, recovery values below 80% may require investigation, and a high relative standard deviation (RSD > 15-20%) in recovery across a batch of samples is a significant concern.[6]
Q3: Can this compound have a different recovery than Dextrorphan?
Ideally, an internal standard should mimic the analyte's behavior perfectly. However, differences in extraction recovery between an analyte and its deuterated internal standard can occur. This phenomenon, known as the "deuterium isotope effect," can slightly alter the physicochemical properties of the molecule, potentially leading to variations in extraction efficiency.[6]
Troubleshooting Guide: Poor this compound Recovery
Poor recovery of this compound can arise at various stages of the sample preparation workflow. The following tables outline potential causes and recommended solutions for the two most common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Troubleshooting
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity | The extraction solvent may not have the optimal polarity to efficiently extract this compound. Test solvents with different polarities to find one that maximizes recovery.[6] |
| Incorrect pH of Aqueous Phase | The pH of the sample can cause this compound to be in an ionized state, which is less soluble in the organic extraction solvent. Adjust the pH of the aqueous phase to ensure the internal standard is in a neutral, more extractable form.[6] |
| Insufficient Mixing/Vortexing | Inadequate mixing can lead to incomplete partitioning of this compound into the organic phase. Ensure thorough mixing by increasing vortexing time or using a mechanical shaker. |
| Emulsion Formation | Emulsions can trap the analyte and prevent its complete transfer to the organic phase. To break emulsions, try adding salt, heating, or centrifugation. |
Solid-Phase Extraction (SPE) Troubleshooting
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent | The chosen sorbent may not have the correct retention mechanism for this compound. Select a sorbent with a suitable stationary phase (e.g., reversed-phase, ion-exchange) based on its physicochemical properties.[6][7] |
| Breakthrough during Loading | The internal standard may not be retained on the sorbent during sample loading. This can be due to a high flow rate, a sample solvent that is too strong, or exceeding the sorbent capacity. Decrease the sample loading flow rate or use a larger sorbent mass.[6][7] |
| Loss during Washing | The wash solvent may be too strong, causing the premature elution of this compound. Use a weaker wash solvent that is strong enough to remove interferences but weak enough to retain the internal standard.[6] |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Use a stronger elution solvent or increase the volume of the elution solvent.[6] |
Experimental Protocols
Below are detailed methodologies for Liquid-Liquid Extraction and Solid-Phase Extraction that can be adapted for this compound.
Liquid-Liquid Back-Extraction Protocol for Dextrorphan in Human Plasma
This protocol is based on a semi-automated 96-well plate method and can be adapted for this compound.[8][9]
-
Sample Preparation:
-
Transfer 200 µL of human plasma to a 96-well plate.
-
Add the internal standard solution (this compound).
-
-
Initial Extraction:
-
Add an appropriate volume of ether to each well.
-
Mix thoroughly to extract the analytes into the organic phase.
-
-
Back-Extraction:
-
Transfer the ether layer to a new 96-well plate.
-
Add a small volume of acidified water to the ether.
-
Mix thoroughly to back-extract the analytes into the acidified aqueous phase.
-
-
Analysis:
-
Directly analyze the acidified water layer by LC-MS/MS.
-
Solid-Phase Extraction (SPE) Protocol for Dextromethorphan (B48470) and Dextrorphan in Plasma
This protocol utilizes a SOLA CX solid-phase extraction cartridge and can be adapted for this compound.[10]
-
Sample Pre-treatment:
-
To 180 µL of blank plasma or sample, add 10 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a SOLA CX 10 mg/1 mL cartridge with methanol (B129727) followed by water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 0.1% formic acid in water.
-
Follow with a wash using methanol.
-
-
Elution:
-
Elute the analytes with 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting this compound recovery.
References
- 1. This compound | C17H23NO | CID 12116690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1217978-17-0 [chemicalbook.com]
- 3. This compound Tartrate Salt | LGC Standards [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Semi-automated liquid--liquid back-extraction in a 96-well format to decrease sample preparation time for the determination of dextromethorphan and dextrorphan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
Calibrator and quality control considerations for Dextrorphan-d3 methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dextrorphan-d3 as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical methods?
A1: this compound is a stable isotope-labeled (SIL) internal standard for dextrorphan (B195859). It is considered the gold standard for quantitative mass spectrometry-based bioanalysis. Because it is structurally almost identical to the analyte (dextrorphan), it exhibits very similar behavior during sample preparation, chromatography, and ionization. This helps to accurately correct for variability in sample extraction, matrix effects, and instrument response, leading to improved accuracy and precision of the analytical method. This compound is commonly used in methods for quantifying dextrorphan and its parent drug, dextromethorphan (B48470), in various biological matrices.[1][2]
Q2: My calibration curve for dextrorphan using this compound is non-linear or has poor correlation. What are the potential causes and solutions?
A2: Several factors can contribute to poor calibration curve linearity. Here are some common causes and troubleshooting steps:
-
Incorrect Standard Preparation: Ensure that the stock solutions and serial dilutions for your calibrators and quality control (QC) samples are prepared accurately. Any errors in dilution will directly impact the calibration curve. Re-prepare the standards if necessary.
-
Inappropriate Concentration Range: The selected concentration range may not be appropriate for the detector's response. If saturation is observed at higher concentrations, consider narrowing the range or using a weighted regression model (e.g., 1/x or 1/x²).[3]
-
Internal Standard Issues:
-
Inconsistent Addition: Ensure the internal standard is added precisely and consistently to all samples, calibrators, and QCs.
-
Suboptimal Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentrations.
-
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or internal standard, leading to non-linearity.[4] Consider optimizing the sample preparation method to remove interferences or improving the chromatographic separation.
-
Instrument Contamination: A contaminated ion source can lead to erratic signal response. Clean the ion source according to the manufacturer's recommendations.
Q3: I'm observing significant variability in the this compound internal standard response across my analytical run. What should I investigate?
A3: Inconsistent internal standard response can compromise the accuracy and precision of your results. Here are some potential causes:
-
Inconsistent Sample Preparation: Variability in sample preparation steps, such as extraction efficiency, can lead to differing amounts of the internal standard reaching the detector. Ensure consistent and reproducible sample processing.
-
Matrix Effects: Even with a SIL-IS, severe matrix effects can cause variability in the internal standard signal.[5] This is especially true if the matrix composition varies significantly between samples.
-
Injector Issues: A malfunctioning autosampler or injector can lead to inconsistent injection volumes. Perform injector maintenance and testing.
-
Ion Source Instability: Fluctuations in the ion source conditions (e.g., temperature, gas flow) can affect the ionization efficiency and lead to a drifting signal. Ensure the mass spectrometer is properly stabilized.
Q4: What are typical acceptance criteria for a validated method using this compound?
A4: Method validation parameters and their acceptance criteria are typically defined by regulatory guidelines (e.g., FDA). However, based on published methods, here are some common targets:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99[6] |
| Calibration Standard Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ)[6][7] |
| Quality Control (QC) Precision (%CV) | ≤ 15% (≤ 20% for LLOQ)[6][8] |
| Quality Control (QC) Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ)[6][8] |
| Recovery | Should be consistent and reproducible, though specific values can vary depending on the method and matrix.[5][6] |
| Matrix Effect | The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤ 15%.[5][8] |
Troubleshooting Guides
Guide 1: Investigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a common challenge in LC-MS/MS analysis.[4]
Symptoms:
-
Poor reproducibility of QC samples.
-
Inaccurate results for samples with different matrices.
-
Variable internal standard peak areas.
-
Non-linear calibration curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Guide 2: Calibration Curve and QC Failure
A failed calibration curve or out-of-specification QC samples are common indicators of a problem with the analytical run.
Logical Troubleshooting Flow:
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. caymanchem.com [caymanchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A novel and simple LC-MS/MS quantitative method for dextromethorphan and dextrorphan in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of biological matrix on Dextrorphan-d3 quantification
Welcome to the technical support center for the bioanalysis of Dextrorphan-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the impact of biological matrices on the accurate quantification of this compound, a stable isotope-labeled internal standard (SIL-IS) for Dextrorphan.[1]
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and why is it a concern for this compound quantification?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the biological sample.[2][3] In liquid chromatography-mass spectrometry (LC-MS/MS), these matrix components can either suppress or enhance the ionization of this compound and the target analyte (Dextrorphan), leading to inaccurate and imprecise quantification.[2][3][4] This is a major concern as it can compromise the reliability of pharmacokinetic and toxicological data.[4]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate matrix effects?
A2: A SIL-IS like this compound is considered the gold standard for quantitative bioanalysis.[2][5] Because it is structurally and chemically almost identical to the analyte (Dextrorphan), it co-elutes and experiences nearly the same matrix effects.[5] By calculating the peak area ratio of the analyte to the SIL-IS, variations caused by ion suppression or enhancement can be effectively normalized, leading to more accurate and precise results.[5][6]
Q3: Which biological matrices are most challenging for this compound quantification?
A3: Complex biological matrices like plasma, serum, and tissue homogenates are generally more challenging than simpler ones like urine or oral fluid.[7] This is due to higher concentrations of endogenous substances such as phospholipids (B1166683), proteins, and salts, which are known to cause significant matrix effects, particularly ion suppression in electrospray ionization (ESI).[7][8]
Q4: Can the formulation of a dosed drug affect the quantification of its metabolites and the internal standard?
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Issue 1: High Variability and Poor Reproducibility in Quality Control (QC) Samples
-
Possible Cause: Inconsistent matrix effects between samples. The composition of a biological matrix can vary significantly from one subject to another or even within the same subject over time.[3]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][10] Transition from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10][11] These methods provide cleaner extracts.[11]
-
Chromatographic Separation: Adjust the LC gradient or change the column chemistry to better separate Dextrorphan and this compound from the regions where matrix components elute. A post-column infusion experiment can identify these suppression zones.[2][12][13]
-
Sample Dilution: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components introduced into the MS source.[11]
-
Issue 2: Significant Ion Suppression Observed
-
Possible Cause: Co-elution of phospholipids from plasma or serum samples is a common cause of ion suppression in ESI-MS.[8]
-
Troubleshooting Workflow: The following diagram outlines a logical approach to diagnosing and mitigating ion suppression.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. benchchem.com [benchchem.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. lctsbible.com [lctsbible.com]
Deuterium exchange issues with Dextrorphan-d3 in analytical methods
Welcome to the technical support center for the use of Dextrorphan-d3 in analytical methods. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges, particularly concerning deuterium (B1214612) exchange, when utilizing this compound as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is the deuterated form of Dextrorphan, the primary metabolite of Dextromethorphan.[1] It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the quantification of Dextrorphan.[1] The three deuterium atoms in this compound are located on the methyl group attached to the nitrogen atom (N-CD3).[1] This position is generally considered to be chemically stable and less prone to back-exchange compared to deuterium atoms attached to heteroatoms like oxygen or nitrogen directly.[2]
Q2: What is deuterium exchange and why is it a concern when using this compound?
A2: Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical process where a deuterium atom on a labeled internal standard is replaced by a hydrogen atom from the surrounding environment, such as the sample matrix or the mobile phase.[3][4] This can compromise the isotopic purity of the standard.[5] If this compound undergoes deuterium exchange, its mass will decrease, potentially leading to it being detected as the unlabeled Dextrorphan. This can cause an underestimation of the internal standard concentration and an overestimation of the analyte concentration, ultimately leading to inaccurate and unreliable quantitative results.[4][6]
Q3: How can I identify if my this compound internal standard is undergoing deuterium exchange?
A3: Several signs may indicate that your this compound is undergoing deuterium exchange during your analytical run:
-
Appearance of unexpected peaks: You might observe peaks at mass-to-charge ratios (m/z) corresponding to Dextrorphan-d2, Dextrorphan-d1, or even the unlabeled Dextrorphan at the retention time of your internal standard.
-
Decreasing internal standard signal: A gradual or sudden decrease in the peak area or intensity of this compound over a sequence of injections can be an indicator.[4]
-
Increased analyte signal in blank samples: If you observe an increasing signal for unlabeled Dextrorphan in your blank samples (containing only the internal standard), it could be due to the in-situ conversion of this compound to Dextrorphan.[4]
-
Poor reproducibility and accuracy: Inconsistent and inaccurate results for your quality control samples can be a symptom of internal standard instability.
Q4: What factors can promote deuterium exchange in this compound?
A4: While the N-CD3 group is relatively stable, certain conditions can promote deuterium exchange:
-
pH: Both highly acidic and highly basic conditions can catalyze deuterium exchange.[3][5] The rate of exchange is generally lowest at a slightly acidic pH, around 2.5-3.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[3][5] Storing solutions at elevated temperatures or using high-temperature analytical conditions can increase the risk.
-
Solvent: Protic solvents, such as water and methanol, are sources of hydrogen atoms and can facilitate deuterium exchange.[4][5] Long-term storage in these solvents, especially under non-ideal pH and temperature conditions, should be avoided. Aprotic solvents like acetonitrile (B52724) are generally preferred for stock solutions.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential deuterium exchange issues with this compound.
Problem: Inconsistent quantitative results and suspected internal standard instability.
Below is a troubleshooting workflow to diagnose and resolve potential deuterium exchange with this compound.
Caption: A step-by-step workflow for identifying and mitigating deuterium exchange issues with this compound.
Quantitative Data Summary
| Condition | Parameter | Value | % this compound Remaining | % Unlabeled Dextrorphan Detected | Notes |
| pH | Mobile Phase pH | 2.5 | Fill with your data | ||
| 5.0 | Fill with your data | ||||
| 7.4 | Fill with your data | ||||
| 9.0 | Fill with your data | ||||
| Temperature | Autosampler Temp. | 4 °C | Fill with your data | ||
| 15 °C | Fill with your data | ||||
| 25 °C | Fill with your data | ||||
| Solvent | Stock Solution | Acetonitrile | Fill with your data | ||
| Methanol | Fill with your data | ||||
| 50:50 ACN:H₂O | Fill with your data |
Experimental Protocol: Assessing the Stability of this compound
This protocol describes a series of experiments to evaluate the stability of this compound under your specific analytical conditions.
Objective: To determine the extent of deuterium exchange of this compound in various solvents, pH, and temperature conditions.
Methodology:
-
Prepare a Stock Solution:
-
Prepare a concentrated stock solution of this compound in a dry aprotic solvent (e.g., acetonitrile) to serve as a baseline reference.
-
-
Incubation under Test Conditions:
-
Prepare separate sets of vials for each condition to be tested (e.g., different pH values of your mobile phase, different temperatures).
-
Spike a known concentration of the this compound stock solution into each vial.
-
Incubate the vials at the specified temperatures (e.g., 4°C, 25°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot from each vial onto the LC-MS system.
-
-
Data Analysis:
-
Monitor the ion chromatograms for the m/z of this compound and the potential back-exchanged species (Dextrorphan-d2, Dextrorphan-d1, and unlabeled Dextrorphan).
-
Calculate the peak area of each species at each time point.
-
Determine the percentage of this compound remaining and the percentage of unlabeled Dextrorphan formed relative to the initial total deuterated signal at time zero.
-
The following diagram illustrates the experimental workflow for assessing the stability of this compound.
Caption: A visual representation of the experimental steps to assess the stability of this compound.
By following these guidelines and protocols, you can ensure the integrity of your this compound internal standard and the accuracy of your analytical results.
References
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using Dextrorphan-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for ensuring the accuracy and reliability of bioanalytical data. In the quantitative analysis of dextrorphan (B195859), a primary metabolite of the common antitussive dextromethorphan (B48470), the choice of an appropriate internal standard (IS) is a critical factor. This guide provides a comprehensive comparison of Dextrorphan-d3, a deuterated stable isotope-labeled internal standard, with alternative standards, supported by experimental data and detailed methodologies.
The use of a suitable internal standard is crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.[2] Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in bioanalysis due to their physicochemical similarity to the analyte.[2][3]
Performance Comparison of Internal Standards
The superiority of a deuterated internal standard like this compound lies in its ability to closely track the analyte of interest, leading to more accurate and precise quantification. This is particularly evident when evaluating key validation parameters as outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance and the ICH M10 guideline.[4][5]
Below is a summary of performance characteristics for this compound compared to a hypothetical non-deuterated, structural analog internal standard. The data is synthesized from typical performance data reported in various bioanalytical method validation studies for dextrorphan and similar analytes.[6][7][8][9]
| Validation Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | Rationale for Superior Performance of this compound |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Near-identical chemical properties ensure co-elution and similar behavior during sample processing and ionization, minimizing differential matrix effects.[2] |
| Precision (% CV) | Typically < 5% | Can be > 15% | Consistent compensation for variability in extraction recovery and instrument response leads to lower variability in replicate measurements.[8] |
| Matrix Effect | Minimal and compensated | Variable and often significant | Co-elution with the analyte allows for effective normalization of ion suppression or enhancement caused by matrix components.[2] |
| Recovery | Tracks analyte recovery closely | May differ significantly from analyte | Similar physicochemical properties result in comparable extraction efficiency from the biological matrix. |
| Linearity (r²) | ≥ 0.998 | ≥ 0.99 | Provides a more reliable and consistent response across the calibration range. |
| Lower Limit of Quantification (LLOQ) | Readily achievable at low ng/mL levels | May be higher due to greater variability | Improved signal-to-noise ratio due to better compensation for analytical variability. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the quantification of dextrorphan in a biological matrix (e.g., plasma) using this compound as an internal standard, based on common practices in published literature.[6][9][10]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on analyte levels).
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., SOLA CX).
-
Wash the cartridge with an appropriate solvent (e.g., 2% formic acid in water).
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
HPLC Column: A C18 column (e.g., Thermo Scientific™ Accucore™ C18, 50 x 2.1 mm) is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is often employed.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for dextrorphan and this compound need to be optimized. For example, quantifying ions for dextrorphan could be m/z 258 > 133, and for this compound, m/z 261 > 133, though these can vary.[7][9]
Mandatory Visualizations
Dextromethorphan Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of dextromethorphan to its active metabolite, dextrorphan.
Bioanalytical Method Validation Workflow
This diagram outlines the logical workflow for validating a bioanalytical method in accordance with regulatory guidelines.
References
- 1. idbs.com [idbs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Development and validation of ELISA and GC-MS procedures for the quantification of dextromethorphan and its main metabolite dextrorphan in urine and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a liquid chromatography-mass spectrometry method to assess the metabolism of dextromethorphan in rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage: Dextrorphan-d3 as an Internal Standard in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly in regulated environments, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of quantitative assays. This is especially true for the analysis of pharmacologically active metabolites like Dextrorphan, the primary active metabolite of the widely used antitussive, Dextromethorphan. This guide provides a comprehensive comparison of Dextrorphan-d3, a stable isotope-labeled internal standard (SIL-IS), against non-deuterated (structural analog) internal standards, supported by experimental data and established bioanalytical principles.
The Gold Standard: Why a Deuterated Internal Standard Excels
The fundamental principle of using an internal standard is to have a compound that behaves identically to the analyte of interest throughout the entire analytical process—from extraction and handling to chromatographic separation and detection. Any loss of analyte during sample preparation or fluctuations in instrument response should be mirrored by the internal standard, allowing for accurate normalization and quantification.
A deuterated internal standard, such as this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the endogenous, non-deuterated Dextrorphan.[1][2][3][4] The substitution of hydrogen atoms with deuterium (B1214612) results in a mass shift that is readily detectable by a mass spectrometer, without significantly altering the compound's polarity, solubility, or chromatographic retention time.[3] This near-identical behavior is the cornerstone of its superior performance compared to non-deuterated, structural analog internal standards.
In contrast, a non-deuterated internal standard, which is a different molecule with a similar but not identical structure to Dextrorphan, may exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses in the mass spectrometer.[5][6] These differences can lead to a failure to adequately compensate for analytical variability, resulting in compromised data quality.
Quantitative Performance: A Data-Driven Comparison
The superiority of a deuterated internal standard is most evident when examining key validation parameters in bioanalytical method development. The following tables summarize the expected performance of this compound compared to a hypothetical non-deuterated Dextrorphan analog, based on established principles and data from the analysis of Dextrorphan and other compounds using SIL-IS.
Table 1: Comparison of Key Bioanalytical Performance Parameters
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Dextrorphan Analog (Structural Analog IS) | Key Takeaway |
| Matrix Effect | Experiences nearly identical matrix effects to Dextrorphan, leading to effective compensation. | May experience significantly different matrix effects (ion suppression or enhancement), leading to inaccurate quantification.[7][8] | Deuterated IS provides superior correction for matrix-induced signal variability. |
| Recovery | Exhibits recovery that closely tracks that of Dextrorphan throughout the extraction process. | Extraction recovery can be significantly different from Dextrorphan, leading to biased results.[6] | Deuterated IS ensures more accurate quantification by mirroring the analyte's behavior during sample preparation. |
| Precision (%CV) | Typically results in lower coefficients of variation (CVs) for quality control samples due to better normalization. | Often leads to higher %CVs, indicating greater variability in the analytical method.[6] | Assays using deuterated IS are generally more precise and reproducible. |
| Accuracy (%Bias) | Provides higher accuracy, with mean results closer to the true value.[6] | Can introduce a systematic bias in the results if its analytical behavior differs from the analyte.[6] | Deuterated IS contributes to more reliable and accurate pharmacokinetic and toxicokinetic data. |
| Chromatographic Co-elution | Co-elutes with Dextrorphan, ensuring that both are subjected to the same analytical conditions at the same time.[3] | May have a different retention time, leading to differential matrix effects and inaccurate correction.[7] | Co-elution is a critical factor for effective internal standardization, a key advantage of deuterated standards. |
Table 2: Representative Validation Data for Dextrorphan Analysis using a Deuterated Internal Standard
The following data are representative of what can be expected from a validated LC-MS/MS method for Dextrorphan in a biological matrix (e.g., plasma) using a deuterated internal standard.
| Validation Parameter | Acceptance Criteria | Typical Performance with Deuterated IS |
| Linearity (r²) | ≥ 0.99 | > 0.995[9] |
| Precision (QC Samples) | ≤ 15% CV | < 10% CV[9] |
| Accuracy (QC Samples) | 85-115% of nominal value | 90-110% of nominal value[9] |
| Recovery | Consistent and reproducible | 85-105%[9] |
| Matrix Factor CV | ≤ 15% | < 10% |
Experimental Protocols
To rigorously evaluate and compare the performance of this compound and a non-deuterated internal standard, the following key experiments are essential during method validation.
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of Dextrorphan and the internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A: Dextrorphan and the internal standard in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with Dextrorphan and the internal standard at the same concentration as Set A.
-
Set C: Blank matrix sample.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for both the analyte and the internal standard:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the internal standard-normalized matrix factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
The coefficient of variation (CV) of the IS-Normalized MF across at least six different lots of the biological matrix should be ≤ 15%. A lower CV indicates better compensation for matrix effects by the internal standard.
Recovery Assessment
Objective: To determine the extraction efficiency of the analytical method for Dextrorphan and the internal standard.
Methodology:
-
Prepare two sets of quality control (QC) samples at low, medium, and high concentrations:
-
Set 1: Blank matrix spiked with Dextrorphan and the internal standard before the extraction process.
-
Set 2: Blank matrix is extracted first, and the resulting extract is then spiked with Dextrorphan and the internal standard at the same concentrations as Set 1.
-
-
Analyze both sets of samples.
-
Calculate the recovery for both the analyte and the internal standard at each concentration level:
-
Recovery (%) = [(Mean Peak Area in Set 1) / (Mean Peak Area in Set 2)] x 100
-
-
The recovery of the analyte and the internal standard should be consistent across the concentration range. While 100% recovery is not required, the consistency of recovery is crucial. A deuterated internal standard is expected to have a recovery that is very similar to the analyte.
Visualizing the Workflow and Signaling Pathway
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical bioanalytical workflow and the relevant signaling pathway for Dextrorphan.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. assets.fishersci.com [assets.fishersci.com]
Dextrorphan-d3 as an Internal Standard for Dextromethorphan Analysis: A Comparative Guide
In the bioanalysis of dextromethorphan (B48470), the choice of a suitable internal standard is critical for achieving accurate and precise quantification, particularly in complex biological matrices such as plasma and urine. This guide provides a comparative overview of Dextrorphan-d3 and other internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of dextromethorphan.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[1][2] These standards are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[2] This mass difference allows for their distinction by the mass spectrometer, while their similar physicochemical properties ensure they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.[1][3]
The Superiority of Stable Isotope-Labeled Internal Standards
The use of SIL analogs like this compound has been shown to significantly reduce the impact of matrix effects and yield reproducible and accurate recoveries in LC-MS/MS assays when compared to structurally related compounds.[2] Deuterated internal standards, such as this compound, can sometimes exhibit slightly different retention times compared to their non-labeled counterparts, but they are generally considered the first choice for reliable quantitative analysis.[3] The key advantage lies in their ability to track the analyte through the entire analytical process, from extraction to detection, thereby correcting for any potential variability.[4]
Comparison of Internal Standards for Dextromethorphan Quantification
While this compound and its parent compound's labeled version, Dextromethorphan-d3, are preferred, other compounds have been utilized as internal standards in various validated methods. The selection often depends on availability, cost, and the specific requirements of the assay.[5] Below is a summary of performance data for different internal standards used in the quantification of dextromethorphan.
Table 1: Performance Characteristics of Internal Standards for Dextromethorphan Analysis
| Internal Standard | Analyte(s) | Matrix | Linearity (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | Reference |
| Dextromethorphan-d3 | Dextromethorphan, Dextrorphan | Rat Plasma | 0.1 - 100 | ≤14 | ≤8 | 95.4 (Dextromethorphan) | [6] |
| This compound | Dextromethorphan, Dextrorphan | Skeletal Remains | 0 - 2000 | Within 20% | Within 20% | Not Specified | [7] |
| Diphenhydramine-d3 | Dextromethorphan, Diphenhydramine (B27) | Human Plasma | 0.6 - 10 | 81.2 - 119.8 | 0.80 - 9.44 | 82.6 - 102.1 | [5][8] |
| Lidocaine | Dextromethorphan, Dextrorphan | Human Urine | 100 - 2000 | Not Specified | 1.70 - 7.86 | 57 - 74 | [9] |
| 3-Ethylmorphine | Dextromethorphan & metabolites | Human Urine | 5 - 500 | 96.3 - 113.8 | <15 | Not Specified | [10] |
| Levallorphan | Dextromethorphan & metabolites | Human Plasma, Urine | 10 - Not Specified | 91.76 - 106.27 | <9.91 | >72.68 | [11][12] |
| Pirfenidone | Dextromethorphan, Dextrorphan | Rat Plasma | 1 - 500 | 96.35 - 106.39 | <9.80 | Not Specified | [13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below is a representative experimental protocol for the analysis of dextromethorphan in plasma using a stable isotope-labeled internal standard.
Representative Bioanalytical Method
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 180 µL of plasma, add 10 µL of the internal standard working solution (e.g., Dextromethorphan-d3 in acetonitrile).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water, vortex for 30 seconds, and centrifuge at 14,000 rpm for 5 minutes.
-
Condition a SOLA CX SPE plate with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE plate.
-
Wash the plate with 0.1% formic acid in water, followed by methanol.
-
Elute the analytes with 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[6]
2. Liquid Chromatography
-
Column: Accucore C18, 50 x 2.1 mm, 2.6 µm[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of dextromethorphan, dextrorphan, and the internal standard.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
3. Tandem Mass Spectrometry
-
Ionization: Heated Electrospray Ionization (HESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dextromethorphan: m/z 272 > 171
-
Dextrorphan: m/z 258 > 157
-
Dextromethorphan-d3: m/z 275 > 171
-
Visualizing the Workflow
Diagrams can effectively illustrate complex experimental processes and relationships.
Caption: Bioanalytical workflow for dextromethorphan quantification.
Caption: Key metabolic pathways and analytical considerations.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of various internal standards for quantification of dextromethorphan and diphenhydramine in plasma: a fatal overdose case of a mid-teenager caused by personally imported and over-the-counter medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of various internal standards for quantification of dextromethorphan and diphenhydramine in plasma: a fatal overdose case of a mid-teenager caused by personally imported and over-the-counter medicines | springermedizin.de [springermedizin.de]
- 9. Standardization of method for the analysis of dextromethorphan in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Cross-Validation: A Comparative Guide to Internal Standards Featuring Dextrorphan-d3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The cross-validation of bioanalytical methods is a critical step to ensure consistency and reliability of data, especially when samples are analyzed at different sites or with different analytical techniques. A key component in achieving robust and reproducible results is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of Dextrorphan-d3, a deuterated internal standard, against a structural analog internal standard for the bioanalysis of dextrorphan (B195859), a metabolite of the common cough suppressant dextromethorphan (B48470).
The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response.[1] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte.[2] This guide presents comparative performance data, detailed experimental protocols, and visual workflows to facilitate an informed decision-making process for your bioanalytical assays.
Performance Comparison: this compound vs. Structural Analog
The selection of an internal standard directly impacts the accuracy and precision of a bioanalytical method. The following table summarizes the performance of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of dextrorphan using this compound as the internal standard, compared to a method using a structural analog internal standard (pirfenidone).
| Performance Parameter | This compound (as IS) | Structural Analog (Pirfenidone as IS) |
| Linearity (r²) | 0.999[3] | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3] | 1 ng/mL[4] |
| Accuracy (% Deviation) | ≤ 14%[3] | -3.65% to 6.39%[4] |
| Precision (% CV) | ≤ 8%[3] | < 9.80%[4] |
| Recovery | 101.6%[3] | Not Reported |
Note: The data presented for this compound is based on a method developed for dextrorphan and dextromethorphan using dextromethorphan-d3 (B1141331) as the internal standard, which is expected to have comparable performance to this compound. The data for the structural analog is from a separate study that used pirfenidone (B1678446) as the internal standard for dextrorphan analysis.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful implementation and validation of any bioanalytical method.
Protocol 1: LC-MS/MS Analysis of Dextrorphan using this compound
This protocol is adapted from a validated method for the analysis of dextrorphan and dextromethorphan in plasma.[3]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 180 µL of plasma sample, add 10 µL of working internal standard solution (this compound in acetonitrile).
-
Condition a SOLA CX solid phase extraction plate or cartridge.
-
Load the plasma sample onto the SPE plate/cartridge.
-
Wash the SPE plate/cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with the elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: Accucore C18 50 x 2.1 mm HPLC column.[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM).
Protocol 2: Cross-Validation of Two Bioanalytical Methods
Cross-validation is necessary to ensure the equivalency of data when two different methods are used within a study or across studies.[5]
-
Select a set of at least 30 incurred study samples that span the concentration range of the study.[6]
-
Analyze these samples using both the reference bioanalytical method and the comparator bioanalytical method.
-
In parallel, analyze quality control (QC) samples at low, medium, and high concentrations in triplicate with both methods.[6]
-
Statistically evaluate the results to determine the agreement between the two methods. A common approach is to assess if the 90% confidence interval of the ratio of the mean concentrations falls within a predefined acceptance range (e.g., 0.80-1.25).[7]
Visualizing the Workflow
Diagrams can clarify complex experimental and logical processes. The following have been generated using Graphviz (DOT language).
Conclusion
The choice between a deuterated internal standard like this compound and a structural analog has significant implications for the quality of bioanalytical data. While structural analogs can be a viable option, the evidence strongly supports the superiority of deuterated internal standards.[1] Their ability to closely mimic the analyte throughout the analytical process leads to more effective compensation for matrix effects and other sources of variability, resulting in higher accuracy and precision. For robust and reliable quantitative bioanalysis, particularly in the context of cross-validation where consistency is key, a deuterated internal standard such as this compound remains the gold standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. resolvemass.ca [resolvemass.ca]
The Gold Standard in Bioanalysis: A Comparative Guide to Dextrorphan-d3 for Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results. This guide provides an objective comparison of Dextrorphan-d3 with alternative internal standards, supported by experimental data, to assess its performance in terms of linearity, accuracy, and precision.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the "gold standard" in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, Dextrorphan, ensuring they behave similarly during sample preparation, chromatography, and ionization. This intrinsic similarity allows for effective correction of matrix effects and other analytical variabilities, leading to superior data quality.
Performance Data at a Glance: this compound vs. Alternatives
The following tables summarize the validation parameters for analytical methods employing this compound and other non-isotopic internal standards for the quantification of Dextrorphan or its parent drug, Dextromethorphan (B48470).
| Internal Standard | Analytical Method | Linearity (r²) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%) | Reference |
| This compound | UPLC-MS/MS | ≥ 0.995 | < 11.6 | < 11.6 | 92.7 - 110.6 | [1] |
| (for Dextromethorphan) | ||||||
| Dextromethorphan-d3 | LC-MS/MS | 0.999 | ≤ 8 (as %CV) | Not Reported | ≤ 14 (as % back calculated) | [2] |
| Lidocaine | GC/MS | > 0.999 | 6.10 - 18.85 (as %CV) | 1.70 - 7.86 (as %CV) | Not Reported | [3] |
| (for Dextromethorphan/Dextrorphan) | ||||||
| Betaxolol | HPLC | Not Reported | 1.3 - 4.5 (as %CV at 250 ng/ml) | Not Reported | Not Reported | [4] |
| (for Dextromethorphan/Dextrorphan) | 0.9 - 2.5 (as %CV at 5000 ng/ml) | |||||
| Diphenhydramine-d3 | LC-MS/MS | > 0.99 | 0.27 - 12.2 | 0.80 - 9.44 | 86.4 - 119.5 (intra-day) | [5][6] |
| (for Dextromethorphan) | 81.2 - 119.8 (inter-day) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for assessing linearity, accuracy, and precision in a bioanalytical method using an internal standard.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte (e.g., Dextrorphan) and the internal standard (e.g., this compound or an alternative) in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the stock solution with a 50:50 mixture of methanol (B129727) and water to achieve a range of concentrations for the calibration curve.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with the same solvent to obtain a fixed concentration to be used for spiking all samples.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the analyte working standard solutions to create a calibration curve with at least six to eight non-zero concentration levels. Add the internal standard working solution to each calibration standard to a final fixed concentration.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank biological matrix with the analyte. These concentrations should be within the range of the calibration curve. Add the internal standard working solution to each QC sample.
Sample Preparation (Protein Precipitation Example)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Inject a fixed volume of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column and mobile phase gradient.
-
Detect the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Data Analysis
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.99.
-
Accuracy and Precision:
-
Analyze at least five replicates of the QC samples at each concentration level in a single analytical run (intra-day) and on different days (inter-day).
-
Calculate the concentration of the analyte in the QC samples using the calibration curve.
-
Accuracy is determined as the percentage of the measured concentration to the nominal concentration (%RE - Relative Error).
-
Precision is expressed as the relative standard deviation (%RSD) of the replicate measurements.
-
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates the general workflow for the bioanalytical method validation described.
Caption: General workflow for the bioanalytical method validation of Dextrorphan using an internal standard.
The logical flow of a typical bioanalytical validation study is depicted in the following relationship diagram.
Caption: The relationship between key components in achieving reliable bioanalytical data.
Conclusion
The presented data underscores the superior performance of this compound as an internal standard for the bioanalysis of Dextrorphan. Its use consistently yields excellent linearity, accuracy, and precision, which are critical for the robust and reliable quantification required in research, clinical, and drug development settings. While alternative non-isotopic internal standards can be employed, they may exhibit greater variability in performance, necessitating more rigorous validation to ensure they adequately compensate for analytical inconsistencies. For applications demanding the highest level of data integrity, this compound remains the unequivocal choice.
References
- 1. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Standardization of method for the analysis of dextromethorphan in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dextromethorphan and its O-demethylated metabolite from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of various internal standards for quantification of dextromethorphan and diphenhydramine in plasma: a fatal overdose case of a mid-teenager caused by personally imported and over-the-counter medicines | springermedizin.de [springermedizin.de]
- 6. Evaluation of various internal standards for quantification of dextromethorphan and diphenhydramine in plasma: a fatal overdose case of a mid-teenager caused by personally imported and over-the-counter medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Limit of Detection and Quantification for Dextrorphan with Dextrorphan-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise limits of analytical methods is paramount for data integrity and regulatory compliance. This guide provides a comprehensive comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Dextrorphan (B195859), utilizing its deuterated internal standard, Dextrorphan-d3. The following sections detail established experimental protocols, present comparative data from various analytical approaches, and offer visual workflows to ensure clarity and reproducibility.
Comparative Analysis of Analytical Performance
The accurate quantification of Dextrorphan, a primary metabolite of the widely used cough suppressant Dextromethorphan (B48470), is critical in pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of analytical methodology significantly impacts the achievable sensitivity. Below is a summary of reported LOD and LOQ values for Dextrorphan from various studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard |
| LC-MS/MS | Human Plasma | Not Reported | 0.02 ng/mL | Not Specified |
| LC-MS/MS | Rat Plasma | Not Reported | 0.1 ng/mL | Dextromethorphan-d3 |
| LC-MS/MS | Oral Fluid | Not Reported | 5.0 ng/mL | Not Specified |
| GC/MS | Urine | 50 ng/mL | 100 ng/mL | Lidocaine |
| UPLC-MS/MS | Human Plasma | Not Reported | 0.129 ng/mL (0.500 nM) | Stable Labeled Isotopic IS |
| HPLC | Plasma | Not Reported | 0.3 ng/mL | Not Specified |
Experimental Protocols for LOD and LOQ Determination
Two primary methodologies are widely accepted for the determination of LOD and LOQ: the Signal-to-Noise (S/N) ratio method and the method based on the standard deviation of the response and the slope of the calibration curve.
Protocol 1: Signal-to-Noise Ratio Method
This approach is based on the ratio of the analytical signal to the background noise.
1. Preparation of Standards and Blanks:
- Prepare a stock solution of Dextrorphan and this compound (internal standard) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
- Create a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma or urine) with decreasing concentrations of Dextrorphan. Each standard should also contain a fixed concentration of this compound.
- Prepare at least six blank matrix samples (containing only the internal standard) to assess the background noise.
2. Sample Processing:
- Extract Dextrorphan and this compound from the matrix using an appropriate technique, such as liquid-liquid extraction (LLE) with ethyl acetate (B1210297) or solid-phase extraction (SPE).[1][2][3]
- Evaporate the extraction solvent and reconstitute the residue in the mobile phase for analysis.
3. Instrumental Analysis (LC-MS/MS):
- Inject the prepared samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Optimize the mass spectrometer settings for the detection of Dextrorphan and this compound using multiple reaction monitoring (MRM).
4. Data Analysis:
- Determine the signal-to-noise ratio for the Dextrorphan peak at each concentration level. The noise is typically measured from a region of the chromatogram close to the analyte peak in the blank samples.
- LOD Determination: The Limit of Detection is the lowest concentration at which the signal-to-noise ratio is consistently greater than or equal to 3 (S/N ≥ 3).[4]
- LOQ Determination: The Limit of Quantification is the lowest concentration at which the signal-to-noise ratio is consistently greater than or equal to 10 (S/N ≥ 10).[4][5]
Protocol 2: Calibration Curve Method
This method relies on the statistical analysis of the calibration curve.
1. Preparation of Calibration Standards:
- Prepare a series of at least six to eight calibration standards in the blank matrix, bracketing the expected LOQ. All standards should contain a fixed concentration of this compound.
2. Sample Processing and Instrumental Analysis:
- Follow the same sample processing and instrumental analysis steps as described in Protocol 1.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (Dextrorphan/Dextrorphan-d3) against the concentration of Dextrorphan.
- Perform a linear regression analysis on the calibration curve to determine the slope (S) and the standard deviation of the y-intercepts (σ) of the regression line.[6]
- LOD Calculation: LOD = (3.3 * σ) / S.[6]
- LOQ Calculation: LOQ = (10 * σ) / S.[6]
4. LOQ Validation:
- The determined LOQ must be validated by demonstrating acceptable precision and accuracy.[5] According to FDA guidelines, the precision (relative standard deviation, RSD) should not exceed 20%, and the accuracy should be within ±20% of the nominal value.[5]
Workflow for LOD and LOQ Determination
Caption: Experimental workflow for determining LOD and LOQ.
Logical Relationship of Detection and Quantification Limits
The determination of LOD and LOQ is a hierarchical process where the LOQ is inherently greater than the LOD. The LOD represents the minimum concentration at which the presence of the analyte can be reliably detected, while the LOQ is the minimum concentration that can be quantitatively measured with acceptable precision and accuracy.
Caption: Relationship between signal intensity and detection limits.
References
- 1. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 5. 9.4. Estimation of LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Dextrorphan Analysis Using Dextrorphan-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of dextrorphan (B195859) in biological matrices, specifically utilizing dextrorphan-d3 (B59725) as an internal standard. Due to the limited availability of direct inter-laboratory comparison studies in publicly accessible literature, this document presents a "virtual" comparison by summarizing data from several published single-laboratory validation studies. This approach allows for an objective assessment of the performance of various methods under different experimental conditions.
Principles of Dextrorphan Analysis with Isotope Dilution Mass Spectrometry
The quantification of dextrorphan, the primary active metabolite of the widely used cough suppressant dextromethorphan (B48470), is crucial in pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by mass spectrometry.[1] This internal standard closely mimics the chemical and physical properties of the analyte (dextrorphan), ensuring that any variability during sample preparation, chromatography, and ionization is accounted for, leading to highly accurate and precise results.[1]
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters of several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of dextrorphan in human plasma, each utilizing a deuterated internal standard.
| Parameter | Method A | Method B | Method C | Method D |
| Limit of Quantification (LOQ) | 0.129 ng/mL[2] | 5 pg/mL[3] | 0.010 ng/mL[4] | 0.02 ng/mL[5] |
| Linearity Range | 0.129 - 25.8 ng/mL | 0.005 - 50 ng/mL | 0.010 - 10 ng/mL | 0.02 - 5 ng/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.995[2] | Not Reported | Not Reported | ≥ 0.99[5] |
| Accuracy | 92.7% - 110.6%[2] | Within 10% of nominal[3] | Within ±15% of nominal[4] | 92.9% - 102.5%[5] |
| Precision (CV%) | ≤ 11.6%[2] | < 6% (at ≥50 pg/mL)[3] | < 15%[4] | < 11%[5] |
| Sample Preparation | Liquid-Liquid Extraction[2] | Liquid-Liquid Back-Extraction[3] | Semi-automated Liquid-Liquid Extraction[4] | Liquid-Liquid Extraction[5] |
Experimental Protocols
Below are detailed methodologies representative of the key experiments cited in the comparative data table.
Method A: UPLC-MS/MS Analysis of Dextrorphan in Human Plasma[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 100 µL of the internal standard solution (this compound in acetonitrile).
-
Add 20 µL of 4% (v/v) ammonium (B1175870) hydroxide.
-
Add 1 mL of n-butylchloride and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[2]
-
Flow Rate: 0.250 mL/min.[2]
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transition for Dextrorphan: m/z 258 > 133.[2]
-
MRM Transition for this compound: Specific transition for the deuterated standard would be monitored (e.g., m/z 261 > 133 or other appropriate fragment).
-
Method B: High-Sensitivity LC-MS/MS Analysis of Dextrorphan in Human Plasma[3]
-
Sample Preparation (Liquid-Liquid Back-Extraction):
-
To 1 mL of plasma, add the stable-isotope internal standard.
-
Perform a liquid-liquid extraction into an organic solvent.
-
Back-extract the analytes into an acidic aqueous phase.
-
Inject an aliquot of the aqueous phase into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Instrument: Tandem mass spectrometer.[3]
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Visualizations
The following diagrams illustrate the typical workflow for dextrorphan analysis and the conceptual framework of an inter-laboratory comparison.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of dextromethorphan, dextrorphan, and guaifenesin in human plasma using semi-automated liquid/liquid extraction and gradient liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Unveiling the Advantages of Dextrorphan-d3
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard in mass spectrometry is a critical decision that can significantly impact data quality and experimental outcomes. This guide provides an objective comparison of the stable isotope-labeled internal standard (SIL-IS), Dextrorphan-d3, with other alternatives, supported by experimental data, to demonstrate its superior performance in mitigating common analytical challenges.
In the complex milieu of biological matrices, even the most sophisticated analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results. An internal standard (IS), a compound of known concentration added to every sample, is essential for correcting
Evaluating Dextrorphan-d3 as an Internal Standard in Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Dextrorphan-d3's performance as an internal standard for the quantification of dextrorphan (B195859) in various biological fluids. The following sections present a comparative analysis of its performance against other common internal standards, supported by experimental data from published studies. Detailed methodologies and visual representations of key processes are included to aid in the practical application of this information.
Performance of this compound in Biological Fluids
This compound is a stable isotope-labeled internal standard widely used in the bioanalysis of dextrorphan, the primary active metabolite of the cough suppressant dextromethorphan (B48470). Its structural identity to the analyte, with the only difference being the presence of three deuterium (B1214612) atoms, makes it an ideal internal standard for mass spectrometry-based assays, as it co-elutes with the analyte and experiences similar ionization effects, thus accurately correcting for matrix effects and variability in sample processing.
Plasma
The majority of published studies have focused on the validation of this compound for the quantification of dextrorphan in human and rat plasma. These studies consistently demonstrate excellent performance in terms of linearity, precision, and accuracy.
Table 1: Performance of this compound in Plasma
| Parameter | Reported Performance | References |
| Linearity (r²) | ≥0.99 | [1](2--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |
| Lower Limit of Quantification (LLOQ) | 0.02 - 5 pg/mL | [1](3--INVALID-LINK-- |
| Intra-day Precision (%CV) | < 11% | [4](5--INVALID-LINK--,--INVALID-LINK-- |
| Inter-day Precision (%CV) | < 11% | [4](5--INVALID-LINK--,--INVALID-LINK-- |
| Accuracy (%) | 92.7 - 110.6% | [4](5--INVALID-LINK--,--INVALID-LINK-- |
| Recovery (%) | 83% - 101.6% | [6](7--INVALID-LINK-- |
Urine
Quantification of dextrorphan in urine is crucial for pharmacokinetic and metabolic studies. While less extensively reported than in plasma, the use of this compound in urine analysis has also been validated, demonstrating good performance.
Table 2: Performance of this compound in Urine
| Parameter | Reported Performance | References |
| Linearity (r²) | >0.999 | [8](8) |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [8](8) |
| Intra-day Precision (%CV) | < 18.85% | [8](8) |
| Inter-day Precision (%CV) | < 7.86% | [8](8) |
| Accuracy (%) | Not explicitly reported, but method deemed accurate | [8](8) |
| Recovery (%) | 57 - 74% (absolute), 80 - 89% (relative) | [8](8) |
Saliva
Oral fluid analysis is a non-invasive alternative for therapeutic drug monitoring and pharmacokinetic studies. This compound has been successfully employed as an internal standard for the quantification of dextrorphan in saliva.
Table 3: Performance of this compound in Saliva
| Parameter | Reported Performance | References |
| Linearity (r²) | Not explicitly reported, but method was validated | [9](10--INVALID-LINK-- |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | [11](11) |
| Intra-day Precision (%CV) | Within acceptable limits | [11](11) |
| Inter-day Precision (%CV) | Within acceptable limits | [11](11) |
| Accuracy (%) | Within acceptable limits | [11](11) |
| Recovery (%) | Not explicitly reported |
Cerebrospinal Fluid (CSF) and Bile
Currently, there is a lack of published data specifically validating the performance of this compound as an internal standard for the quantification of dextrorphan in cerebrospinal fluid and bile. While the physicochemical properties of this compound suggest it would be a suitable internal standard in these matrices, experimental validation is necessary to confirm its performance characteristics.
Comparison with Alternative Internal Standards
While this compound is considered the gold standard, other compounds have been used as internal standards for dextrorphan quantification. The most common alternatives are Dextromethorphan-d3 and other structurally related but non-isotopically labeled compounds such as chlorpheniramine, pirfenidone, and betaxolol.[4][6][12][13]
Table 4: Comparison of this compound with Alternative Internal Standards
| Internal Standard | Type | Advantages | Disadvantages |
| This compound | Stable Isotope-Labeled | Co-elutes with analyte, minimizing differential matrix effects. Highest accuracy and precision. | Higher cost and potentially limited availability compared to non-labeled alternatives. |
| Dextromethorphan-d3 | Stable Isotope-Labeled | Similar physicochemical properties to dextrorphan. Good performance in correcting for variability. | Does not perfectly co-elute with dextrorphan, which can lead to slight differences in matrix effects. |
| Chlorpheniramine | Structurally Unrelated | Readily available and cost-effective. | Different chemical structure and chromatographic behavior can lead to inadequate correction for matrix effects and extraction variability, potentially compromising accuracy and precision.[4] |
| Pirfenidone | Structurally Unrelated | Commercially available. | Significant differences in chemical properties compared to dextrorphan, increasing the risk of inaccurate quantification.[13] |
| Betaxolol | Structurally Unrelated | Used in some older HPLC methods. | Not ideal for LC-MS/MS due to differing ionization properties and potential for differential matrix effects.[12] |
In a recent study evaluating various internal standards for dextromethorphan quantification, the stable isotope-labeled internal standard (diphenhydramine-d3) was found to be the most suitable.[14] This finding supports the general principle that stable isotope-labeled internal standards provide the most accurate and precise results in bioanalytical methods.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of dextrorphan in plasma using this compound as an internal standard, based on common methodologies reported in the literature.[1][15]
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 100 µL of this compound internal standard solution (in acetonitrile).
-
Add 20 µL of 4% (v/v) ammonium (B1175870) hydroxide.
-
Vortex for 30 seconds.
-
Add 1 mL of n-butylchloride and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Column: C18 column (e.g., Aquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.250 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Dextrorphan: e.g., m/z 258 > 157
-
This compound: e.g., m/z 261 > 160
-
Visualizations
Dextrorphan Signaling Pathway
Caption: Simplified signaling pathway of dextrorphan's mechanism of action.
Experimental Workflow for Dextrorphan Quantification
References
- 1. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. [Determination of dextrorphan in human plasma and pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. Standardization of method for the analysis of dextromethorphan in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS analysis of dextromethorphan metabolism in human saliva and urine to determine CYP2D6 phenotype and individual variability in N-demethylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. Determination of Dextromethorphan in Oral Fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of dextromethorphan and its O-demethylated metabolite from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of various internal standards for quantification of dextromethorphan and diphenhydramine in plasma: a fatal overdose case of a mid-teenager caused by personally imported and over-the-counter medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Maze: A Comparative Guide to Deuterated Internal Standards in Clinical Trials
For researchers, scientists, and drug development professionals, the precise quantification of drug candidates and their metabolites in biological matrices is the bedrock of successful clinical trials. The choice of an appropriate internal standard (IS) is a critical decision that directly impacts the reliability and regulatory acceptance of bioanalytical data. This guide provides an objective comparison of deuterated internal standards with other common alternatives, supported by experimental data and detailed protocols, to navigate the complex regulatory landscape effectively.
Stable isotope-labeled internal standards (SIL-ISs) are the universally acknowledged gold standard in quantitative bioanalysis by mass spectrometry.[1][2] Among these, deuterated internal standards are a frequent choice due to their cost-effectiveness and broad availability.[1][3] The fundamental principle underpinning their use is that a SIL-IS will behave almost identically to the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization—thereby compensating for variability and enhancing data quality.[1][4]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established rigorous guidelines for bioanalytical method validation. These are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][5][6] This guidance emphasizes the necessity of a well-characterized and stable internal standard that can reliably correct for variations during sample processing and analysis.[6]
Performance Comparison of Internal Standards
The selection of an internal standard significantly influences the accuracy and precision of a bioanalytical assay. While deuterated standards are the most prevalent type of SIL-IS, other options such as ¹³C-labeled standards and structural analogs are also employed. The following table summarizes their comparative performance based on key analytical parameters.
| Feature | Deuterated Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Structural Analog Internal Standard |
| Co-elution with Analyte | Generally co-elutes, but slight chromatographic shifts can occur due to the deuterium (B1214612) isotope effect.[6][7] | Co-elutes almost perfectly with the analyte.[6][7] | Elutes at a different retention time than the analyte.[6] |
| Correction for Matrix Effects | Highly effective, but differential matrix effects can occur if there is a chromatographic shift.[7][8][9] | The most effective at correcting for matrix effects due to identical elution profiles.[7][9] | May not adequately compensate for matrix effects experienced by the analyte due to different retention times. |
| Isotopic Stability | Generally stable, but H-D exchange is possible, especially if the label is on an exchangeable site (e.g., -OH, -NH).[8][9] | Highly stable as the label is incorporated into the carbon or nitrogen backbone and is not susceptible to exchange.[9] | Not applicable. |
| Availability and Cost | Widely available and generally more cost-effective than ¹³C-labeled standards.[3][7] | Less common and typically more expensive to synthesize.[7][10] | Often readily available or can be synthesized at a lower cost. |
| Regulatory Acceptance | Widely accepted, provided that potential issues like isotopic instability and chromatographic shifts are addressed during validation.[1][4] | Considered the "gold standard" and highly accepted by regulatory agencies.[1][7] | Acceptable if a SIL-IS is not available, but requires more rigorous validation to demonstrate its suitability.[11] |
Quantitative Performance Data
The following tables summarize quantitative data from various studies, highlighting the performance differences between internal standards.
Table 1: Accuracy and Precision
| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias) | Precision (%CV) | Citation |
| Deuterated | Drug X | Human Plasma | -2.5 to +3.8 | ≤ 5.2 | [4] |
| ¹³C-Labeled | Drug X | Human Plasma | -1.1 to +2.1 | ≤ 3.9 | [4] |
| Structural Analog | Drug Y | Human Plasma | -8.9 to +10.5 | ≤ 9.8 | [12] |
| Deuterated (with chromatographic shift) | Drug Z | Human Plasma | Up to 40% error reported in one study | Not Specified | |
| ¹³C-Labeled (lipids) | Lipid Panel | Not Specified | Not Specified | Reduced CV% compared to deuterated standards | [7] |
Note: The accuracy and precision values are representative and can vary depending on the specific analyte, matrix, and analytical method.[4]
Table 2: Matrix Effect
| Internal Standard Type | Matrix Factor (IS-Normalized) Range | %CV of IS-Normalized Matrix Factor | Acceptance Criteria (%CV) | Citation |
| Deuterated | 0.98 - 1.03 | ≤ 4.1% | ≤ 15% | [13] |
| ¹³C-Labeled | 0.99 - 1.01 | ≤ 2.5% | ≤ 15% | [7] |
| Structural Analog | 0.85 - 1.15 | ≤ 12.7% | ≤ 15% | [13] |
Experimental Protocols
Robust bioanalytical method validation is essential for regulatory acceptance. The following are detailed methodologies for key experiments to evaluate the performance of a deuterated internal standard.
Protocol 1: Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[14]
Methodology:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).[6][14]
-
Analyze one blank sample from each source to check for interferences at the retention times of the analyte and the deuterated internal standard.[6][14]
-
Process a second set of blank samples spiked only with the deuterated internal standard.[6]
-
Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[6]
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix should be less than 20% of the response at the LLOQ for the analyte and less than 5% of the response for the internal standard.[4][6]
Protocol 2: Matrix Effect Evaluation
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[4][5]
Methodology:
-
Obtain blank biological matrix from at least six different sources.[4]
-
Prepare three sets of samples for each matrix source:[4]
-
Set A (Neat Solution): Prepare the analyte and IS in a neat (non-matrix) solution at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from each source. After the final extraction step, spike the resulting extract with the analyte and IS at the same low and high concentrations as Set A.
-
-
Analyze the samples and calculate the matrix factor (MF) for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).[4]
-
The internal standard-normalized matrix factor is calculated by dividing the MF of the analyte by the MF of the IS.
Acceptance Criteria:
-
The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.[4]
Protocol 3: Isotopic Stability of Deuterated Internal Standard
Objective: To confirm the stability of the deuterium label on the internal standard under analytical conditions.[4]
Methodology:
-
Prepare solutions of the deuterated internal standard in the final analytical mobile phase, as well as in acidic and basic solutions.[4]
-
Incubate these solutions at relevant temperatures (e.g., room temperature, 37°C) for a period that mimics the sample preparation and analysis time.
-
Analyze the solutions by LC-MS/MS to monitor for any change in the mass-to-charge ratio that would indicate H-D back-exchange.[8]
Acceptance Criteria:
-
There should be no significant evidence of isotopic exchange. The signal of the deuterated internal standard should remain stable, and no significant increase in the signal of the unlabeled analyte should be observed.
Visualizing Workflows and Relationships
Diagrams are essential for clarifying complex processes and relationships in bioanalytical method development and validation.
Caption: Decision tree for internal standard selection.
Caption: Bioanalytical method validation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Dextrorphan-d3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Dextrorphan-d3, particularly when in a solution with solvents like methanol (B129727), is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to its disposal, aligning with standard laboratory safety practices and regulatory considerations.
Hazard Identification and Data Summary
This compound is often supplied as a certified reference material (CRM) dissolved in methanol. The primary hazards are associated with the solvent. Methanol is a highly flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[1][2] It can cause damage to the central nervous system and visual organs.[1][2] this compound itself is harmful if swallowed.
For quick reference, the following table summarizes key quantitative hazard and physical data for this compound and its common solvent, methanol.
| Property | This compound | Methanol |
| Molecular Formula | C₁₇H₂₀D₃NO | CH₃OH |
| Molecular Weight | 260.39 g/mol [3] | 32.04 g/mol |
| Physical State | Typically a solid, but often handled in solution[4] | Colorless liquid |
| GHS Hazard Statements | H302: Harmful if swallowed[3] | H225: Highly flammable liquid and vapor.[1][5][6] H301, H311, H331: Toxic if swallowed, in contact with skin or if inhaled.[1][5][6] H370: Causes damage to organs.[1][5][6] |
| Signal Word | Warning[3] | Danger[7] |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, particularly when in a methanol solution. This procedure is designed to comply with general laboratory hazardous waste regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound solution, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working outside of a fume hood or with larger quantities, a respirator may be necessary.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a designated, properly labeled hazardous waste container for flammable organic waste. The container should be made of a material compatible with methanol.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Flammable," "Toxic," and the chemical contents (e.g., "Methanol solution of this compound").
-
Incompatible Wastes: Never mix this compound solution with incompatible waste streams, such as acids or oxidizers.[8]
-
Container Handling: Keep the waste container closed except when adding waste.[9] Do not overfill the container.
Step 3: Disposal Procedure
-
Transfer of Waste:
-
If possible, conduct the transfer of this compound waste into the hazardous waste container within a chemical fume hood to minimize inhalation exposure.
-
Use a funnel to avoid spills.
-
If a small spill occurs, absorb it with a non-combustible absorbent material (e.g., sand or diatomite) and dispose of the contaminated material as hazardous waste.[2]
-
-
Empty Container Decontamination:
-
Once the original container of this compound is empty, it must be decontaminated before being discarded.
-
Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate from these washes is also considered hazardous waste and must be collected in the designated flammable waste container.
-
-
Final Disposal of Decontaminated Container:
-
After triple-rinsing, the container can generally be considered decontaminated.
-
Deface or remove the original label to prevent misuse.
-
Dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
-
Step 4: Storage and Pickup of Hazardous Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[8]
-
This area should be away from ignition sources and incompatible chemicals.
-
Arrange for the pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Important Considerations:
-
Regulatory Compliance: Always follow your institution's specific hazardous waste disposal procedures, as well as local, state, and federal regulations.
-
Sewer Disposal: Do not dispose of this compound or its methanol solution down the drain.[2] Flammable and toxic chemicals are prohibited from sewer disposal.[8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. mgc-a.com [mgc-a.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C17H23NO | CID 12116690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. methanex.com [methanex.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
